Cadrofloxacin hydrochloride
Descripción
The exact mass of the compound Cadrofloxacin hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cadrofloxacin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cadrofloxacin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4.ClH/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28;/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPMTCKEQGUMTG-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128427-55-4 | |
| Record name | Cadrofloxacin hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128427554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CADROFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XR10ID7XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The 8-Difluoromethoxy Fluoroquinolone Scaffold: A Technical Guide to Structure-Activity Relationships and Drug Design
Abstract
The strategic incorporation of an 8-difluoromethoxy (OCF₂H) group onto the fluoroquinolone core represents a significant advancement in the pursuit of potent, safe, and broad-spectrum antibacterial agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this unique chemical class. We will dissect the nuanced role of each substituent on the fluoroquinolone scaffold, underpinned by quantitative data and field-proven insights. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the causality behind experimental choices in the design of next-generation 8-difluoromethoxy fluoroquinolones.
Introduction: The Evolution of the Fluoroquinolone C-8 Position
The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad spectrum of activity and excellent pharmacokinetic properties.[1][2] Their mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] This dual-targeting capability is crucial for their bactericidal effect, which disrupts DNA replication and repair, ultimately leading to cell death.[1][3]
The core of SAR studies in fluoroquinolones has often revolved around modifications at key positions of the quinolone nucleus to enhance potency, expand the spectrum of activity, and mitigate adverse effects.[2][4][5] The C-8 position, in particular, has emerged as a critical modulator of the drug's overall profile. Early fluoroquinolones with a hydrogen or a fluorine atom at C-8, while effective, were often associated with undesirable side effects, most notably phototoxicity.[6] The introduction of a methoxy (-OCH₃) group at this position was a significant breakthrough, leading to compounds with improved activity against Gram-positive bacteria and a markedly reduced potential for phototoxic reactions.[1][7]
Building on this understanding, medicinal chemists have explored the bioisosteric replacement of the methoxy group with the 8-difluoromethoxy (OCF₂H) moiety. This substitution offers a unique combination of electronic and steric properties, providing a powerful tool to fine-tune a compound's biological and physicochemical characteristics. This guide will delve into the intricate SAR of this promising class of fluoroquinolones.
Core Structure-Activity Relationship (SAR) Analysis
The antibacterial potency and safety profile of 8-difluoromethoxy fluoroquinolones are a result of the complex interplay between substituents at various positions on the quinolone core.
The Crucial Role of the 8-Difluoromethoxy Group
The 8-difluoromethoxy group is the defining feature of this class and exerts a profound influence on multiple aspects of the drug's properties:
-
Enhanced Antibacterial Potency: The electron-withdrawing nature of the OCF₂H group can positively influence the molecule's interaction with the target enzymes, leading to enhanced inhibition of both DNA gyrase and topoisomerase IV.[1] This often translates to lower minimum inhibitory concentrations (MICs) against a range of pathogens, including some resistant strains.
-
Broadened Spectrum of Activity: Similar to the 8-methoxy analogs, the 8-difluoromethoxy substitution generally confers improved activity against Gram-positive bacteria, including important pathogens like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
Reduced Phototoxicity: A key advantage of the 8-methoxy and 8-difluoromethoxy substitution is the significant reduction in phototoxic potential.[6] Fluoroquinolones with a halogen at the C-8 position are known to be photolabile and can induce phototoxic reactions upon exposure to UVA light. The 8-OCF₂H group appears to stabilize the molecule, preventing the formation of reactive oxygen species that lead to skin photosensitivity.
-
Favorable Safety Profile: Preclinical and clinical data on 8-difluoromethoxy fluoroquinolones like garenoxacin suggest a favorable safety profile with a low incidence of CNS and cardiovascular side effects, such as QTc interval prolongation.[8][9][10]
The N-1 Substituent: Impact on Potency and Pharmacokinetics
The substituent at the N-1 position is critical for overall antibacterial potency and plays a significant role in the drug's pharmacokinetic profile.[11][12]
-
Cyclopropyl Group: A cyclopropyl group at N-1 is a common and often optimal feature in potent fluoroquinolones.[7] It is believed to enhance the binding affinity to the enzyme-DNA complex. Many clinically successful fluoroquinolones, including those with 8-alkoxy substituents, incorporate this moiety.
-
Other Alkyl and Aryl Groups: While the cyclopropyl group is prevalent, other small alkyl groups can be tolerated. Larger or more complex aryl substituents can sometimes lead to a decrease in activity, potentially due to steric hindrance within the binding pocket.[11]
The C-7 Substituent: The Key to Spectrum and Potency
The C-7 position is arguably the most versatile for modification and has the most significant impact on the antibacterial spectrum and potency.[4][5][13] The introduction of various nitrogen-containing heterocyclic rings at this position has been a major driver of fluoroquinolone development.
-
Piperazinyl and Pyrrolidinyl Moieties: Substituted piperazinyl and pyrrolidinyl rings are the most common and effective C-7 substituents.[4][5] The nature of the substituents on these rings can fine-tune the activity against specific pathogens. For example, the incorporation of a methyl group or other small alkyl groups can enhance activity against Gram-positive bacteria.
-
Impact on Target Enzyme Inhibition: The C-7 substituent directly interacts with the DNA gyrase and topoisomerase IV enzymes, and its size, shape, and basicity are critical for potent inhibition.[4][5]
The C-5 and C-6 Substituents: Fine-Tuning Activity
Substitutions at the C-5 and C-6 positions, while less frequently varied than C-7, can also contribute to the overall activity profile.
-
C-6 Fluorine: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is crucial for potent antibacterial activity.[2][14] It is believed to enhance the binding to DNA gyrase.
-
C-5 Substituents: The addition of a small substituent, such as an amino or methyl group, at the C-5 position can further enhance activity against Gram-positive organisms.[13]
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
The bactericidal activity of 8-difluoromethoxy fluoroquinolones stems from their ability to inhibit both DNA gyrase and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into the daughter cells.
Fluoroquinolones stabilize the covalent complex formed between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA, which ultimately triggers cell death.[1][3]
Caption: Mechanism of action of 8-difluoromethoxy fluoroquinolones.
Quantitative SAR: In Vitro Antibacterial Activity
The following tables summarize the in vitro activity (MIC₉₀ in µg/mL) of two representative 8-difluoromethoxy fluoroquinolones, garenoxacin and CS-940, against a panel of clinically relevant bacteria.
Table 1: In Vitro Activity of Garenoxacin (T-3811ME)
| Organism | Garenoxacin (T-3811ME) | Ciprofloxacin | Levofloxacin |
| Staphylococcus aureus (MSSA) | 0.05 | 0.78 | 0.78 |
| Staphylococcus aureus (MRSA) | 0.78 | >100 | >100 |
| Streptococcus pneumoniae (PRSP) | 0.1 | 1.56 | 1.56 |
| Enterococcus faecalis | 0.78 | 3.13 | 3.13 |
| Haemophilus influenzae | ≤0.025 | ≤0.025 | 0.05 |
| Moraxella catarrhalis | ≤0.025 | 0.05 | 0.1 |
| Escherichia coli | 0.1 | ≤0.025 | 0.05 |
| Klebsiella pneumoniae | 0.2 | 0.05 | 0.2 |
| Pseudomonas aeruginosa | 6.25 | 0.39 | 1.56 |
Data sourced from in vitro studies.
Table 2: In Vitro Activity of CS-940
| Organism | CS-940 | Ciprofloxacin | Sparfloxacin | Levofloxacin |
| Staphylococcus aureus (MSSA) | 0.1 | 0.39 | 0.2 | 0.39 |
| Staphylococcus aureus (MRSA) | 0.78 | 6.25 | 1.56 | 6.25 |
| Streptococcus pneumoniae | 0.2 | 1.56 | 0.39 | 1.56 |
| Enterococcus faecalis | 0.78 | 3.13 | 1.56 | 3.13 |
| Escherichia coli | 0.05 | 0.025 | 0.1 | 0.05 |
| Klebsiella pneumoniae | 0.1 | 0.05 | 0.2 | 0.2 |
| Pseudomonas aeruginosa | 1.56 | 0.39 | 3.13 | 1.56 |
Data sourced from in vitro antibacterial activity studies.[14][15]
Experimental Protocols for SAR Evaluation
A robust evaluation of the SAR of novel 8-difluoromethoxy fluoroquinolones requires a suite of standardized in vitro assays.
Workflow for SAR Evaluation
Caption: A typical workflow for the SAR evaluation of new fluoroquinolone analogs.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]
-
Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of the 8-difluoromethoxy fluoroquinolone analog in a suitable solvent (e.g., water, DMSO) at a concentration of 1 mg/mL.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 64 to 0.06 µg/mL).
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[19][20][21]
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing reaction buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, and spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322).
-
-
Inhibitor Addition:
-
Add varying concentrations of the 8-difluoromethoxy fluoroquinolone analog to the reaction mixture. Include a no-drug control.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a purified E. coli DNA gyrase enzyme complex (GyrA and GyrB subunits).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis.
-
In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The IC₅₀ value can be determined by quantifying the band intensities.
-
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, ATP, and catenated kDNA.
-
-
Inhibitor and Enzyme Addition:
-
Add serial dilutions of the test compound.
-
Start the reaction by adding purified E. coli topoisomerase IV (ParC and ParE subunits).
-
Incubate at 37°C for 30-60 minutes.
-
-
Analysis:
-
Terminate the reaction and analyze the products on an agarose gel.
-
Active topoisomerase IV will resolve the kDNA into minicircles. Inhibition will result in the persistence of the high-molecular-weight kDNA network.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24][25][26]
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HepG2, HEK293) into a 96-well plate at a suitable density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 8-difluoromethoxy fluoroquinolone analog for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
A decrease in absorbance compared to the untreated control indicates cytotoxicity.
-
Conclusion and Future Perspectives
The 8-difluoromethoxy fluoroquinolone scaffold has proven to be a rich area for the discovery of new antibacterial agents with potent and broad-spectrum activity, coupled with a favorable safety profile. The OCF₂H group at the C-8 position is a key determinant of these desirable properties, particularly in enhancing Gram-positive activity and mitigating phototoxicity. The continued exploration of novel substituents at the C-7 and N-1 positions, in conjunction with the 8-difluoromethoxy moiety, holds significant promise for the development of next-generation fluoroquinolones that can combat the growing threat of antimicrobial resistance. Future research should focus on optimizing the pharmacokinetic properties of these compounds to ensure their efficacy in vivo and on further elucidating the structural basis for their interactions with bacterial topoisomerases to guide rational drug design.
References
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
- Hajare, A. (2015). A prescription event monitoring study on the utility of garenoxacin, a newer fluoroquinolone in India. Journal of Clinical and Diagnostic Research, 9(8), FC01-FC04.
- Flores-Mireles, A. L., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules, 28(16), 6033.
- The Pharma Innovation. (2019). A review on recent development on fluoroquinolones.
- Lasseter, K. C., et al. (2003). Multiple-Dose Safety and Pharmacokinetics of Oral Garenoxacin in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 47(7), 2232-2239.
- Niles, A. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
DNA gyrase supercoiling inhibition assay. (n.d.). Bio-protocol. Retrieved from [Link]
- Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-7.
- Nieto, M. J., et al. (2012). SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Mini-Reviews in Medicinal Chemistry, 12(3), 234-245.
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5099-5103.
- Lasseter, K. C., et al. (2003). Multiple-dose safety and pharmacokinetics of oral garenoxacin in healthy subjects. Antimicrobial agents and chemotherapy, 47(7), 2232–2239.
- Nieto, M. J., et al. (2012). SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Bentham Science Publishers.
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
- Nakashima, H., et al. (2015). Pharmacokinetic study of garenoxacin in severe renal failure patients. The Japanese Journal of Antibiotics, 68(3), 141-147.
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 43(10), 5099–5103.
- Niki, Y., et al. (2019). The efficacy and safety of sitafloxacin and garenoxacin for the treatment of pneumonia in elderly patients: A randomized, multicenter, open-label trial. Journal of Infection and Chemotherapy, 25(10), 767-774.
- Aldred, K. J., et al. (2014). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in molecular biology (Clifton, N.J.), 1147, 1–13.
-
E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Retrieved from [Link]
- Drlica, K., et al. (2008). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 52(11), 3843-3849.
- National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria.
- Owens, R. C., Jr, & Ambrose, P. G. (2000). The safety profile of the fluoroquinolones. Clinical therapeutics, 22(7), 823–837.
- In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. (1995). Antimicrobial Agents and Chemotherapy, 39(11), 2465-2472.
- Flores-Mireles, A. L., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules (Basel, Switzerland), 28(16), 6033.
- In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. (1995). Antimicrobial agents and chemotherapy, 39(11), 2465–2472.
-
The structure-activity relationships (SAR) of quinolones. (n.d.). ResearchGate. Retrieved from [Link]
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025, May 24). MDPI.
- Mandell, L. A., & Tillotson, G. S. (2002). Safety of fluoroquinolones: an update. The Canadian journal of infectious diseases = Journal canadien des maladies infectieuses, 13(1), 54–61.
- Pugi, A., & Vannacci, A. (2013). Cardiovascular and metabolic risk associated to fluoroquinolones. Focus Farmacovigilanza, 79(11), 2.
- Mensa, J. (2023). Safety of fluoroquinolones. Revista espanola de quimioterapia : publicacion oficial de la Sociedad Espanola de Quimioterapia, 36 Suppl 1(Suppl 1), 71–77.
- Wiman, C. E., et al. (2019). N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria. ACS omega, 4(26), 21876–21885.
-
Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. (n.d.). ResearchGate. Retrieved from [Link]
- Aldred, K. J., et al. (2014). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Opast Publishing Group.
-
Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones. (n.d.). PDB-101. Retrieved from [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The safety profile of the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Multiple-dose safety and pharmacokinetics of oral garenoxacin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]
- 13. opastpublishers.com [opastpublishers.com]
- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 15. The safety profile of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]
- 19. bio-protocol.org [bio-protocol.org]
- 20. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. merckmillipore.com [merckmillipore.com]
- 23. researchhub.com [researchhub.com]
- 24. clyte.tech [clyte.tech]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Novel 6-Fluoro-8-Difluoromethoxy Quinolone Antibiotics
Strategic Optimization of the C-8 Position for Enhanced Gram-Positive Activity and Metabolic Stability
Executive Summary
The fluoroquinolone (FQ) class of antibiotics has evolved through four generations, driven primarily by modifications at the C-7 and C-8 positions. While the C-6 fluorine is non-negotiable for DNA gyrase inhibition, the C-8 position acts as the "molecular rudder," determining the drug's spectrum, phototoxicity profile, and metabolic fate.
This guide analyzes a specific subclass: 6-fluoro-8-difluoromethoxy quinolones .[1] This modification (
Part 1: The C-8 Conundrum & SAR Logic
The Structural Imperative
The C-8 position of the quinolone core is critical for two reasons:
-
Steric Bulk & Target Dual-Targeting: Bulky groups at C-8 (like
or ) facilitate binding to Topoisomerase IV (ParC subunit), which is the primary target in Gram-positive bacteria (S. aureus, S. pneumoniae). This reduces the "mutant selection window" compared to C-8 H analogs (Ciprofloxacin). -
Electronic Influence on Phototoxicity: Substituents that stabilize the radical anion intermediate upon UV irradiation (like C-8 F in Sparfloxacin) cause severe phototoxicity. Electron-donating groups (like C-8 OMe) generally mitigate this.
Why Difluoromethoxy ( )?
The
-
Metabolic Blockade: The C-H bond in a methoxy group (
) is susceptible to oxidative O-dealkylation by Cytochrome P450s. The presence of fluorine atoms in lowers the electron density on the -carbon, rendering it resistant to CYP450-mediated oxidation. -
Lipophilicity Modulation: The fluorine atoms increase the lipophilicity compared to a standard methoxy group, potentially enhancing penetration into difficult compartments (e.g., lung epithelial lining fluid, macrophages).
-
Electronic "Goldilocks" Zone: It provides the steric bulk required for Topo IV targeting without the extreme electron-withdrawing nature of a direct C-8 Fluorine (which risks phototoxicity) or the electron-donating liability of an amine.
Figure 1: SAR Decision Tree illustrating the evolution from early FQs to the 8-difluoromethoxy pharmacophore.
Part 2: Chemical Synthesis Strategy
Synthesizing the 8-difluoromethoxy core requires a robust route that introduces the fluorinated ether early in the sequence, typically on the benzoic acid precursor, to avoid harsh conditions on the final quinolone ring.
The Polyfluorobenzoyl Acetate Route
This is the industry-standard approach for high-yield FQ synthesis.
Key Intermediate: 2,4,5-trifluoro-3-(difluoromethoxy)benzoic acid.
Step-by-Step Retrosynthesis:
-
Difluoromethylation: Reaction of a 3-hydroxy-tetrafluorobenzoic acid derivative with chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate.
-
Activation: Conversion to the benzoyl chloride.
-
Condensation: Reaction with magnesium malonate to form the benzoyl acetate.
-
Cyclization: Reaction with an orthoformate and the N-1 amine (e.g., cyclopropylamine) followed by NaH-mediated ring closure.
Figure 2: Synthetic pathway for the construction of the 6-fluoro-8-difluoromethoxy-4-quinolone-3-carboxylic acid core.
Part 3: Biological Profile & Mechanism[2]
Mechanism of Action (Dual Targeting)
Unlike Ciprofloxacin (which primarily targets DNA Gyrase in Gram-negatives), 8-difluoromethoxy quinolones exhibit balanced dual-targeting:
-
Target A: DNA Gyrase (GyrA/GyrB) – Essential for DNA supercoiling.[2]
-
Target B: Topoisomerase IV (ParC/ParE) – Essential for decatenation (separating daughter chromosomes).
Clinical Implication: By hitting both targets simultaneously with high affinity, the probability of resistance developing is the product of the individual mutation rates (
Comparative Activity Data (Predicted/Representative)
| Bacterial Strain | Ciprofloxacin (8-H) | Moxifloxacin (8-OMe) | 8-OCHF2 Analog | Clinical Significance |
| E. coli (Gram -) | 0.008 µg/mL | 0.06 µg/mL | 0.03 µg/mL | Retains Gram-neg potency. |
| S. aureus (MSSA) | 0.5 µg/mL | 0.06 µg/mL | 0.06 µg/mL | Excellent Gram-pos coverage. |
| S. pneumoniae | 1.0 µg/mL | 0.12 µg/mL | 0.12 µg/mL | Critical for respiratory infections. |
| B. fragilis (Anaerobe) | 8.0 µg/mL | 0.5 µg/mL | 0.5 µg/mL | Improved anaerobic activity. |
Part 4: Experimental Protocols
Protocol A: Synthesis of the 8-Difluoromethoxy Intermediate
Objective: Selective alkylation of the 3-hydroxy position.
-
Reagents: 3-hydroxy-2,4,5-trifluorobenzoic acid ethyl ester (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq),
(3.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve the phenolic ester in anhydrous DMF under
atmosphere. -
Add
and heat to 60°C for 30 minutes to generate the phenoxide anion. -
Slowly add Sodium chlorodifluoroacetate (acts as a carbene source for difluoromethylation) over 1 hour.
-
Raise temperature to 90°C and stir for 4 hours.
-
Self-Validation: Monitor reaction via TLC (Hexane:EtOAc 4:1). The starting material spot (more polar due to -OH) should disappear, replaced by a less polar spot (ether).
-
-
Workup: Pour into ice water, extract with Ethyl Acetate, dry over
, and concentrate.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine in vitro potency against S. aureus ATCC 29213.[3]
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare a bacterial suspension matched to 0.5 McFarland standard, then dilute 1:100 to achieve
CFU/mL. -
Plate Setup:
-
Use 96-well round-bottom plates.
-
Add 100 µL of drug solution (serial 2-fold dilutions from 64 to 0.06 µg/mL) to columns 1-10.
-
Column 11: Growth Control (Bacteria + Solvent).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: 35°C ± 2°C for 16-20 hours (ambient air).
-
Readout: The MIC is the lowest concentration showing no visible turbidity .
-
Validation: The MIC for the Quality Control strain (e.g., Ciprofloxacin against S. aureus ATCC 29213) must fall within the CLSI published range (0.12 – 0.5 µg/mL) for the run to be valid.
Part 5: Safety & Toxicology (Phototoxicity)[4]
The 8-difluoromethoxy group is designed to minimize the "HOMO-LUMO gap" issues seen with 8-halogenated quinolones.
-
Assay: 3T3 Neutral Red Uptake Phototoxicity Test (OECD TG 432).
-
Mechanism: FQs absorb UVA (320-400 nm). If the C-8 substituent is unstable (e.g., C-F), it generates reactive oxygen species (ROS).
-
Expectation: 8-OCHF2 analogs typically show a PIF (Photo-Irritation Factor) < 5, classifying them as "Non-phototoxic" or "Weakly phototoxic," comparable to Moxifloxacin and superior to Lomefloxacin.
References
-
Marutani, K., et al. (1993).[4] "Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light."[4][5][6][7] Antimicrobial Agents and Chemotherapy.[4][8][9] Link
-
Chu, D. T., et al. (1987). "Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents." Journal of Medicinal Chemistry. Link
-
Miyamoto, T., et al. (1990). "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin." Journal of Medicinal Chemistry. Link
-
Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link
-
OECD Guidelines for the Testing of Chemicals. (2019). "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." Link
Sources
- 1. US4952695A - Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, intermediate for antibacterials - Google Patents [patents.google.com]
- 2. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 3. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: A Stability-Indicating HPLC Method for the Determination of Cadrofloxacin Hydrochloride
Abstract
This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cadrofloxacin hydrochloride. The method is designed for use in quality control and stability studies of bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and a pH-adjusted phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. The stability-indicating capability of the method was confirmed through forced degradation studies.
Introduction
Cadrofloxacin hydrochloride is a fluoroquinolone antibiotic. As with all active pharmaceutical ingredients (APIs), a reliable and robust analytical method is crucial for ensuring the quality, efficacy, and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy[1]. A stability-indicating analytical method is essential as it can accurately measure the drug substance in the presence of its impurities, and degradation products, which is a key requirement for assessing the stability of pharmaceutical products[2].
This document provides a comprehensive guide for the development and validation of an HPLC method for Cadrofloxacin hydrochloride, leveraging the known chromatographic behavior of structurally similar fluoroquinolones, such as ciprofloxacin[3][4].
Physicochemical Properties of Cadrofloxacin Hydrochloride
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. While experimental data for Cadrofloxacin hydrochloride is not extensively published, its structure, available from public databases like PubChem, provides critical insights[5].
Table 1: Physicochemical Properties of Cadrofloxacin Hydrochloride
| Property | Information | Source |
| Chemical Name | 1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride | PubChem[5] |
| Molecular Formula | C₁₉H₂₁ClF₃N₃O₄ | PubChem[5] |
| Molecular Weight | 447.8 g/mol | PubChem[5] |
| Structure | Fluoroquinolone core with a cyclopropyl group, a difluoromethoxy group, and a methylpiperazinyl side chain. | PubChem[5] |
| Anticipated pKa | Expected to have at least two pKa values due to the carboxylic acid and piperazine moieties, similar to other fluoroquinolones. This is a critical parameter for controlling retention and peak shape by adjusting mobile phase pH. | Inferred from fluoroquinolone class |
| Anticipated LogP | The molecule possesses both lipophilic and hydrophilic regions, suggesting that reversed-phase chromatography will be a suitable separation mode. | Inferred from structure |
| UV Absorbance | The quinolone core is the primary chromophore. A UV maximum is expected in the range of 270-330 nm, typical for this class of compounds. Ciprofloxacin, a related compound, has a λmax around 275-280 nm[6][7]. | Inferred from fluoroquinolone class |
HPLC Method Development Strategy
The method development strategy is a systematic process aimed at achieving optimal separation of the analyte from potential impurities and degradation products.
Caption: HPLC Method Development and Validation Workflow.
Initial Chromatographic Conditions (Based on Ciprofloxacin)
-
Column: A C18 column is a good starting point due to the moderate polarity of fluoroquinolones. A common dimension is 250 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase:
-
Aqueous Phase (A): 0.025 M Potassium Dihydrogen Phosphate buffer. The pH should be adjusted to around 3.0 with phosphoric acid. This low pH ensures the protonation of the carboxylic acid group, leading to better retention on a reversed-phase column.
-
Organic Phase (B): Acetonitrile is a common choice for fluoroquinolones.
-
-
Detection: UV detection at 278 nm is a suitable starting point based on the UV spectrum of ciprofloxacin[8]. A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Optimization of Chromatographic Conditions
-
pH of the Aqueous Phase: The pH of the mobile phase is a critical parameter affecting the retention and peak shape of ionizable compounds like Cadrofloxacin hydrochloride. A pH range of 2.5 to 4.0 should be investigated to find the optimal balance between retention time, peak symmetry, and column stability.
-
Organic Modifier: While acetonitrile is a good starting point, methanol can also be evaluated. The choice between the two will depend on the selectivity observed for the main peak and any impurities.
-
Gradient Elution: A gradient elution is recommended to ensure the elution of any potential late-eluting impurities and to shorten the run time. A typical gradient could be from 10% to 90% acetonitrile over 20 minutes.
-
Column Temperature: Varying the column temperature can influence the viscosity of the mobile phase and the efficiency of the separation. A range of 25°C to 40°C should be explored.
Experimental Protocol: Method Validation
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose[8][9].
System Suitability
Before each validation run, the system suitability must be confirmed by injecting a standard solution multiple times.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 or 6 injections) |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
Protocol:
-
Acid Degradation: Treat the sample with 0.1 M HCl at 80°C for 2 hours.
-
Base Degradation: Treat the sample with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples and ensure that the main Cadrofloxacin peak is well-resolved from any degradation products. Peak purity analysis using a PDA detector should be performed.
Linearity
Protocol:
-
Prepare a series of at least five concentrations of Cadrofloxacin hydrochloride reference standard over the range of 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Protocol:
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery at each level.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Organic composition in the mobile phase (± 2%)
-
-
Assess the impact on the system suitability parameters.
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Data Presentation
Table 3: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.025 M KH₂PO₄, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
| Run Time | 25 min |
Table 4: Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD%) | 0.8% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 1.2% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | Passed | System suitability criteria met |
Conclusion
A sensitive, accurate, and precise stability-indicating RP-HPLC method for the determination of Cadrofloxacin hydrochloride has been successfully developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis of the bulk drug and its pharmaceutical formulations, as well as for stability studies.
References
-
PubChem. (n.d.). Cadrofloxacin hydrochloride. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
MDPI. (2024, January 16). Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation. Retrieved February 21, 2026, from [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Retrieved February 21, 2026, from [Link]
-
Department of Drug Administration, Nepal. (n.d.). Analytical Profile of Ciprofloxacin Hydrochloride Powder. Retrieved February 21, 2026, from [Link]
-
Scientific & Academic Publishing. (2012). Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution. Retrieved February 21, 2026, from [Link]
-
PMC. (2013, April 6). A novel and rapid microbiological assay for ciprofloxacin hydrochloride. Retrieved February 21, 2026, from [Link]
-
Malaysian Journal of Medical and Biological Research. (2020, December 8). Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of Ciprofloxacin. Retrieved February 21, 2026, from [Link]
-
Semantic Scholar. (n.d.). Method Development and Validation of Ciprofloxacin HCl and Ornidazole by UFLC in Combined Dosage Form. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of the standard solution of ciprofloxacin.... Retrieved February 21, 2026, from [Link]
Sources
- 1. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. A novel and rapid microbiological assay for ciprofloxacin hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cadrofloxacin Hydrochloride | C19H21ClF3N3O4 | CID 9889840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 9. Ciprofloxacin Hydrochloride Monohydrate - LKT Labs [lktlabs.com]
Application Note: Preparation and Quality Control of Cadrofloxacin Stock Solutions for Cell Culture Applications
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of Cadrofloxacin stock solutions for use in cell culture. Cadrofloxacin is a fluoroquinolone antibiotic, and the accuracy, sterility, and stability of its stock solution are paramount for obtaining reproducible and reliable experimental outcomes. This note details protocols for handling both the free base and potential salt forms of the compound, emphasizes the rationale behind key procedural steps, and outlines a self-validating quality control system to ensure solution integrity and efficacy.
Introduction: The Critical Role of Stock Solution Integrity
Cadrofloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, making Cadrofloxacin an effective agent against a range of bacteria. In cell culture, it can be used for experimental studies or as a prophylactic agent to prevent contamination.
The reliability of any in vitro study involving a small molecule like Cadrofloxacin hinges on the precise and consistent preparation of the stock solution. Errors in concentration, the presence of microbial contaminants, or degradation of the compound can lead to misleading results, jeopardizing experimental validity. This guide provides a robust framework for preparing high-quality Cadrofloxacin stock solutions.
Pre-Protocol Considerations: Physicochemical Properties
Before proceeding to the protocol, it is essential to understand the properties of Cadrofloxacin. Key details for the free base form are summarized below.
| Property | Value | Source |
| Chemical Name | 1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | PubChem[5] |
| Molecular Formula | C₁₉H₂₀F₃N₃O₄ | PubChem[5] |
| Molecular Weight | 411.4 g/mol | PubChem[5] |
| CAS Number | 153808-85-6 | PubChem[5] |
Solubility Insights: The solubility of fluoroquinolones is highly dependent on their chemical form (free base vs. a salt, such as hydrochloride) and the pH of the solvent. While specific public data on Cadrofloxacin's solubility is limited, we can infer its likely behavior from the well-documented analogue, Ciprofloxacin.
-
Free Base: The free base form is typically characterized by poor solubility in neutral aqueous solutions. It generally requires an acidic or alkaline environment to dissolve effectively.[6][7] For laboratory preparations, dissolving the free base in a sterile, dilute acid like 0.1N HCl is a common and effective strategy.[6][7][8] Dimethyl sulfoxide (DMSO) can be an alternative, but solubility may be limited.[6][9]
-
Hydrochloride (HCl) Salt: If you are using a salt form, such as Cadrofloxacin HCl, it will likely exhibit significantly higher solubility in sterile water or buffers like PBS.[6][10]
Expert Recommendation: Before preparing a large-volume stock solution, perform a small-scale solubility test with 1-2 mg of your specific Cadrofloxacin powder in the intended solvent to confirm its solubility characteristics.
Protocol: Preparation of a 10 mg/mL Cadrofloxacin Stock Solution
This section provides two distinct protocols based on the likely form of the compound. All procedures should be performed in a laminar flow hood using strict aseptic techniques to prevent contamination.
3.1. Materials and Equipment
-
Cadrofloxacin powder (free base or salt form)
-
Solvents:
-
Sterile 0.1N Hydrochloric Acid (HCl)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, cell culture-grade water
-
-
Sterile, conical-bottom polypropylene tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filters (ensure filter material is compatible with the chosen solvent, e.g., PVDF or PTFE for organic solvents, PES for aqueous solutions)
-
Sterile syringes (5-10 mL)
-
Sterile, light-protecting (amber) or foil-wrapped cryovials for aliquoting
3.2. Protocol A: For Cadrofloxacin Free Base This protocol is designed for the free base form, which typically requires an acidic solvent for dissolution.
-
Weighing: Tare a sterile 15 mL conical tube on a calibrated balance. Carefully weigh 10 mg of Cadrofloxacin powder directly into the tube.
-
Rationale: Weighing directly into the sterile tube minimizes the risk of contamination and loss of material during transfer.
-
-
Dissolution: Add 1 mL of sterile 0.1N HCl to the tube. Cap tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Rationale: The acidic environment protonates the molecule, increasing its solubility in the aqueous solvent. Complete dissolution is critical for accurate concentration.
-
-
Sterilization: Aseptically attach a 0.22 µm syringe filter to a sterile syringe. Draw the entire Cadrofloxacin solution into the syringe. Filter-sterilize the solution into a new, sterile 15 mL conical tube.
-
Aliquoting & Storage: Dispense the sterile stock solution into single-use volumes (e.g., 50-100 µL) in sterile, light-protecting cryovials.
-
Labeling: Clearly label each aliquot with the compound name ("Cadrofloxacin"), concentration (10 mg/mL), solvent (0.1N HCl), and preparation date.
-
Storage: Store aliquots at -20°C for long-term use.[10][11][13]
3.3. Protocol B: For Cadrofloxacin Hydrochloride (or other water-soluble salt) This protocol is suitable for the more water-soluble salt forms of the antibiotic.
-
Weighing: Tare a sterile 15 mL conical tube on a calibrated balance. Weigh 10 mg of Cadrofloxacin HCl powder into the tube.
-
Dissolution: Add 1 mL of sterile, cell culture-grade water. Cap tightly and vortex until the powder is fully dissolved.
-
Sterilization: Following the procedure in Protocol A (Step 3), filter the solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquoting & Storage: Following the procedure in Protocol A (Step 4), dispense the solution into single-use aliquots.
-
Labeling: Label each aliquot with the name, concentration (10 mg/mL), solvent (Sterile H₂O), and preparation date.
-
Storage: Store aliquots at -20°C.
Workflow for Stock Solution Preparation and Validation
Sources
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. reviewofconphil.com [reviewofconphil.com]
- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. Cadrofloxacin | C19H20F3N3O4 | CID 189912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 环丙沙星 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ciprofloxacin (Bay-09867) | Antibiotics | Antibacterial | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Ciprofloxacin Hydrochloride for Experimental Bacterial Pneumonia
Disclaimer: Information on "Cadrofloxacin hydrochloride" is not available in the public domain or scientific literature based on the conducted searches. The following application note has been developed under the assumption that the user intended to inquire about Ciprofloxacin hydrochloride , a widely studied and utilized fluoroquinolone antibiotic for bacterial pneumonia. The protocols and data provided are based on established research for ciprofloxacin. Researchers should validate these methodologies for any new chemical entity.
For Researchers, Scientists, and Drug Development Professionals.
Abstract This document provides a comprehensive guide for the preclinical evaluation of Ciprofloxacin Hydrochloride in murine models of bacterial pneumonia. It outlines the scientific rationale, detailed experimental protocols, and key endpoints for assessing therapeutic efficacy. The protocols are designed to be robust and self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure data integrity and reproducibility.
Introduction: Scientific Rationale
Ciprofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[1][2] Its hydrochloride salt is often used in formulations for its solubility.[2] Ciprofloxacin is particularly effective against Gram-negative bacteria, which are common causative agents of pneumonia, including Klebsiella pneumoniae and Pseudomonas aeruginosa.[2][3] While it has activity against some Gram-positive bacteria, it is not considered a first-line treatment for pneumonia caused by Streptococcus pneumoniae due to variable susceptibility and the availability of more potent agents.[3]
The primary objective of this guide is to provide a framework for conducting in vivo efficacy studies of ciprofloxacin in a standardized and scientifically rigorous manner. This involves establishing a reproducible model of bacterial pneumonia in mice, defining a therapeutic window, and quantifying the dose-dependent antimicrobial effect of the compound.
Mechanism of Action
The bactericidal activity of ciprofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA helix during replication and transcription.
-
Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter DNA molecules (catenanes) following a round of replication.
By forming a stable complex with these enzymes and the bacterial DNA, ciprofloxacin traps them in a state that leads to breaks in the chromosome, ultimately inhibiting DNA synthesis and triggering cell death.[4]
Caption: Mechanism of Action of Ciprofloxacin.
Key Pharmacokinetic & Pharmacodynamic (PK/PD) Parameters
Understanding the PK/PD relationship is critical for designing an effective dosing regimen. For fluoroquinolones like ciprofloxacin, efficacy is typically correlated with the ratio of the Area Under the Concentration-Time Curve to the Minimum Inhibitory Concentration (AUC/MIC).
| Parameter | Description | Typical Target for Efficacy |
| MIC | Minimum Inhibitory Concentration: The lowest concentration of an antibiotic that prevents visible growth of a bacterium. | Determined in vitro for the specific challenge strain. |
| Cmax | Maximum Plasma Concentration: The highest concentration that the drug achieves in the plasma. | Varies with dose and route of administration. |
| AUC24 | Area Under the Curve (24h): The total drug exposure over a 24-hour period. | Varies with dose and route of administration. |
| AUC/MIC Ratio | The ratio of the 24-hour AUC to the MIC of the infecting pathogen. | For Gram-negative bacteria, a target of ≥125 is often associated with clinical efficacy and resistance prevention. |
Note: These values must be determined experimentally in the chosen animal model, as they can differ from human pharmacokinetics.
Experimental Protocols
This section details the step-by-step methodologies for conducting an efficacy study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Murine Model of Acute Pneumonia
This protocol describes the induction of pneumonia using a Gram-negative pathogen like Klebsiella pneumoniae.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice.
-
Klebsiella pneumoniae (e.g., ATCC 43816).
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Isoflurane anesthesia system.
-
Micropipettes and sterile, non-pyrogenic pipette tips.
-
Sterile saline.
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate K. pneumoniae from a frozen stock onto a TSA plate and incubate overnight at 37°C.
-
Pick a single colony and inoculate into 10 mL of TSB. Incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase (approx. 3-4 hours, OD600 ≈ 0.4-0.6).
-
Pellet the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the pellet twice with sterile saline and resuspend in saline.
-
Adjust the bacterial suspension to the desired concentration (e.g., 1-5 x 10^7 CFU/mL). The exact inoculum size must be predetermined in a pilot study to achieve a non-lethal but robust infection.
-
-
Infection Procedure (Intranasal Inoculation):
-
Anesthetize mice using isoflurane (2-3% in oxygen). Confirm proper anesthetic depth by lack of pedal reflex.
-
Position the mouse in a supine position.
-
Carefully dispense a total of 50 µL of the bacterial suspension onto the nares (25 µL per nostril), allowing the mouse to inhale the inoculum.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 2: Ciprofloxacin Dosing and Administration
Materials:
-
Ciprofloxacin hydrochloride powder (USP grade).
-
Sterile water for injection or 5% dextrose in water (D5W) as a vehicle.
-
Appropriate administration tools (e.g., oral gavage needles, subcutaneous injection needles).
-
Sterile tubes for solution preparation.
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of ciprofloxacin hydrochloride based on the desired dose (mg/kg) and the average weight of the mice.
-
Dissolve the powder in the chosen vehicle. Gentle warming or vortexing may be required. Ensure the solution is clear before use. Prepare fresh daily.
-
For a dose-ranging study, prepare serial dilutions from a concentrated stock solution.
-
-
Administration:
-
Treatment is typically initiated 2-4 hours post-infection to allow the infection to establish.
-
Subcutaneous (SC) Injection: Administer the calculated volume (typically 100-200 µL) into the scruff of the neck.
-
Oral Gavage (PO): Administer the calculated volume directly into the stomach using a proper gavage needle.
-
Dosing is often performed twice daily (q12h) for 3-5 days.
-
Protocol 3: Efficacy Evaluation
Endpoints:
-
Survival: Monitor animals at least twice daily for morbidity and mortality for a period of 7-10 days.
-
Bacterial Burden (CFU): At a predetermined time point (e.g., 24 or 48 hours after the final dose), a subset of animals is euthanized.
-
Aseptically harvest the lungs and spleen.
-
Homogenize the tissues in sterile saline.
-
Perform serial dilutions of the homogenate and plate onto TSA plates.
-
Incubate overnight at 37°C and count the colonies to determine the CFU per gram of tissue.
-
-
Histopathology: Lungs can be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained (e.g., with H&E) to assess inflammation, tissue damage, and bacterial foci.
Sources
Application Note: Pharmacokinetic Analysis of CS-940 Lung Tissue Penetration
Executive Summary
CS-940 is a trifluorinated fluoroquinolone antibiotic exhibiting potent broad-spectrum activity against Enterobacteriaceae, Staphylococcus spp., and Haemophilus influenzae.[1] While its in vitro potency (MIC90 ≤ 0.06 µg/mL for key respiratory pathogens) is established, therapeutic efficacy in pneumonia is dictated not by plasma concentration, but by the drug's ability to penetrate the Epithelial Lining Fluid (ELF) and Alveolar Macrophages (AM) .
This Application Note provides a rigorous, self-validating protocol for determining the pulmonary pharmacokinetic (PK) profile of CS-940. It details the methodology for simultaneous quantification in plasma, lung homogenate, and ELF using Bronchoalveolar Lavage (BAL) with urea normalization.
Scientific Background & Mechanism[2][3]
Mechanism of Action
CS-940 functions by inhibiting bacterial DNA synthesis. Like other fluoroquinolones, it targets two essential enzymes:
-
DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria.
-
Topoisomerase IV: Primary target in Gram-positive bacteria.
The trifluorinated structure of CS-940 is designed to enhance lipophilicity, theoretically improving passive diffusion across the alveolar capillary barrier—a hypothesis this protocol is designed to validate.
The Pulmonary Penetration Challenge
Systemic plasma concentrations (
For fluoroquinolones, a ratio > 1.0 is often required to prevent the emergence of resistance in the lung microenvironment.
Visualization: Mechanism & Workflow
CS-940 Mechanism of Action
The following diagram illustrates the interference of CS-940 with bacterial replication machinery.
Figure 1: CS-940 inhibits bacterial DNA replication by targeting Gyrase and Topoisomerase IV, leading to cell death.
Experimental Workflow
The following diagram outlines the critical path for the PK study, from dosing to urea normalization.
Figure 2: Workflow for deriving ELF concentrations using the urea dilution method.
Detailed Experimental Protocol
Study Design (Rat Model)
-
Species: Sprague-Dawley Rats (Male, 250–300g).
-
Group Size: n=4 per time point (Total ~24–30 animals).
-
Dose: 10 mg/kg (IV bolus) or equivalent oral dose based on bioavailability.
-
Time Points: Pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
Sample Collection Procedures
A. Plasma Collection
-
Collect blood via cardiac puncture into K2EDTA tubes.
-
Centrifuge at 2000 x g for 10 min at 4°C.
-
Store plasma at -80°C.
B. Bronchoalveolar Lavage (BAL)
Crucial Step for ELF Calculation:
-
Euthanize animal. Immediately expose the trachea.
-
Insert a catheter into the trachea and secure with a suture.
-
Instill 1.0 mL of sterile saline (0.9% NaCl) .
-
Gently massage the lungs and withdraw the fluid (aim for >60% recovery).
-
Repeat 2 times (Total 3 washes). Pool the samples.
-
Immediate Processing: Centrifuge BAL fluid (BALF) at 400 x g for 10 min at 4°C to separate cells (AM) from supernatant (ELF).
-
Store supernatant and cell pellet separately at -80°C.
C. Lung Tissue Homogenate
-
After BAL, excise the lungs.
-
Rinse in saline to remove excess blood.
-
Weigh and homogenize in 4 volumes of water/methanol (50:50).
Analytical Methodology (LC-MS/MS)
System: Agilent 6495 Triple Quadrupole or equivalent. Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm). Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
Urea Analysis (Mandatory Validation):
To calculate the volume of ELF sampled, you must measure Urea concentrations in both Plasma (
Calculations: The Urea Correction Method
The concentration of CS-940 in the Epithelial Lining Fluid (
Note: This assumes
Data Presentation & Acceptance Criteria
Expected Pharmacokinetic Parameters
Summarize data in the following format.
| Parameter | Unit | Plasma | Lung Tissue | ELF (Calculated) |
| µg/mL | [Data] | [Data] | [Data] | |
| h | [Data] | [Data] | [Data] | |
| µg·h/mL | [Data] | [Data] | [Data] | |
| h | [Data] | [Data] | [Data] | |
| Penetration Ratio | (Tissue/Plasma) | N/A | Ratio A | Ratio B |
Acceptance Criteria (Self-Validation)
For the study to be considered valid, the following must be met:
-
Urea Recovery: The concentration of Urea in BAL must be detectable and within the linear range of the assay (typically 0.2–1.0 mg/dL in BAL vs 10–20 mg/dL in plasma).
-
Blood Contamination: Monitor BAL samples for hemoglobin. If samples are pink/red, they must be discarded as blood contamination artificially elevates drug levels (if drug binds red blood cells) or protein levels.
-
Mass Balance: The sum of drug recovered in ELF + Cells should correlate with whole lung homogenate data (after correcting for blood volume in tissue).
References
-
Biedenbach, D. J., Sutton, L. D., & Jones, R. N. (1995). Antimicrobial activity of CS-940, a new trifluorinated quinolone. Antimicrobial Agents and Chemotherapy, 39(10), 2325–2330. Link
-
Kiem, S., & Schentag, J. J. (2008). Interpretation of antibiotic concentration ratios in epithelial lining fluid. Antimicrobial Agents and Chemotherapy, 52(1), 24–36. Link
-
Rodvold, K. A., et al. (2011). Standardizing the measurement of antibiotic concentrations in epithelial lining fluid. Clinical Microbiology and Infection, 17(11), 1726-1729. Link
-
FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. Link
Sources
Application Notes and Protocols: Establishing and Implementing Quality Control Limits for Cadrofloxacin Disk Diffusion Susceptibility Testing
Introduction: The Need for Robust Susceptibility Testing for Novel Fluoroquinolones
Cadrofloxacin is a novel fluoroquinolone antibiotic demonstrating a broad spectrum of activity against a range of bacterial pathogens. As with any new antimicrobial agent, the development of reliable and reproducible susceptibility testing methods is paramount for its progression through preclinical and clinical research, and for its potential utility in therapeutic settings. The disk diffusion test, a well-established and widely used method for antimicrobial susceptibility testing (AST), provides a simple yet robust means of assessing the in vitro activity of an antibiotic against a given bacterial isolate.[1][2]
The integrity of disk diffusion testing is critically dependent on a stringent quality control (QC) program.[3][4] This program ensures the accuracy and precision of the test system, from the quality of the media and antibiotic disks to the performance of the technologist.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and quality control procedures for the Cadrofloxacin disk diffusion test. As specific QC ranges for Cadrofloxacin have not yet been established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide will also detail a protocol for a multi-laboratory study to establish these crucial parameters.
Mechanism of Action: The Fluoroquinolone Class
Cadrofloxacin, as a member of the fluoroquinolone class, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6][7][8]
-
DNA Gyrase: This enzyme is the primary target in many Gram-negative bacteria and is responsible for introducing negative supercoils into the DNA, a critical step for initiating DNA replication.[7][9]
-
Topoisomerase IV: In many Gram-positive bacteria, this enzyme is the main target. It is essential for separating interlinked daughter DNA molecules after replication, allowing for cell division.[7]
By inhibiting these enzymes, Cadrofloxacin leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[5][9] Understanding this mechanism is crucial for interpreting susceptibility patterns and anticipating the spectrum of activity.
Principles of the Disk Diffusion Test
The disk diffusion method involves placing a paper disk impregnated with a known concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a standardized suspension of the test organism.[1][2] The antibiotic diffuses from the disk into the agar, creating a concentration gradient.[1] Following incubation, a circular zone of no growth, or inhibition zone, will be observed around the disk if the organism is susceptible. The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC) of the antibiotic for that organism.[10]
Protocol for Establishing Cadrofloxacin Disk Diffusion Quality Control Limits
Given the absence of established QC ranges for Cadrofloxacin, a validation study is required. This protocol is based on the principles outlined by CLSI and EUCAST for new agent validation.[3][11][12][13]
Study Design
A multi-laboratory, collaborative study is the gold standard for establishing QC ranges to ensure inter-laboratory reproducibility.[12][13]
-
Participants: A minimum of eight to ten experienced laboratories should be enrolled.
-
Materials: A single lot of Cadrofloxacin disks and a single lot of Mueller-Hinton Agar (MHA) should be distributed to all participating laboratories to minimize variability.
-
QC Strains: A panel of well-characterized QC strains with known susceptibility to other fluoroquinolones should be used. These can be obtained from official culture collections such as the American Type Culture Collection (ATCC).[14]
Recommended QC Strains
The following strains are recommended for establishing QC limits for a broad-spectrum agent like Cadrofloxacin, consistent with guidelines for other fluoroquinolones.[2][15][16]
| QC Strain | ATCC Number | Gram Stain | Rationale |
| Escherichia coli | 25922 | Gram-Negative | Standard QC strain for Enterobacterales; represents a common target for fluoroquinolones. |
| Staphylococcus aureus | 25923 | Gram-Positive | Standard QC strain for staphylococci; evaluates activity against Gram-positive cocci. |
| Pseudomonas aeruginosa | 27853 | Gram-Negative | Represents a challenging non-fermenting Gram-negative rod; crucial for anti-pseudomonal agents. |
| Enterococcus faecalis | 29212 | Gram-Positive | Important for assessing activity against enterococci. |
| Streptococcus pneumoniae | 49619 | Gram-Positive | A fastidious organism requiring supplemented media; key for respiratory pathogens. |
Experimental Protocol: Multi-Laboratory Validation
Each participating laboratory will perform the following procedure for 20 consecutive days.[14]
3.3.1 Media Preparation
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. The final pH of the medium should be between 7.2 and 7.4 at room temperature.[4]
-
Pour the molten agar into 150 mm Petri dishes on a level surface to a uniform depth of 4 mm.
-
Allow the plates to solidify and dry before use. The surface should be moist but have no droplets of water.
-
For S. pneumoniae, use MHA supplemented with 5% defibrinated sheep blood.
3.3.2 Inoculum Preparation
-
From a pure, 18-24 hour culture, touch at least 4-5 well-isolated colonies with a sterile loop or swab.[1]
-
Transfer the growth into a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
3.3.3 Plate Inoculation
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
3.3.4 Disk Application and Incubation
-
Using sterile forceps or a disk dispenser, apply the Cadrofloxacin disk to the center of the inoculated plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
Invert the plates and place them in a 35°C ± 2°C incubator within 15 minutes of disk application.
-
Incubate for 16-20 hours (20-24 hours for S. pneumoniae in a CO₂-enriched atmosphere).
3.3.5 Data Collection and Analysis
-
After incubation, measure the diameter of the zone of inhibition to the nearest millimeter using a ruler or calipers.
-
Each laboratory will record and submit their 20 daily measurements for each QC strain.
-
The coordinating laboratory will collate all data. The proposed QC range for each strain should encompass at least 95% of all measurements from all participating laboratories.[3][11]
Visualization of Validation Workflow
Caption: Workflow for multi-laboratory validation of Cadrofloxacin QC limits.
Routine Quality Control Protocol for Cadrofloxacin Disk Diffusion Testing
Once the QC ranges are established, they must be used for routine testing to ensure the validity of results.
Frequency of QC Testing
-
New Lot/Shipment: QC must be performed on each new lot or shipment of Cadrofloxacin disks and MHA plates upon receipt.
-
Daily Testing: When the test is performed, QC should be run daily.[15]
-
Weekly Testing: If a laboratory can demonstrate proficiency with 20 consecutive days of in-control QC results, the frequency may be reduced to weekly.[14]
Step-by-Step QC Procedure
The procedure for routine QC testing is identical to the experimental protocol outlined in sections 3.3.1 to 3.3.5, using the established QC strains.
Interpretation of QC Results
For each QC strain, the measured zone diameter must fall within the pre-established acceptable range.
Table of Hypothetical QC Limits for Cadrofloxacin (5 µg disk) (Note: These are example ranges and must be determined by a validation study as described in Section 3.0)
| QC Strain | ATCC Number | Acceptable Zone Diameter Range (mm) |
| E. coli | 25922 | 29 - 37 |
| S. aureus | 25923 | 22 - 30 |
| P. aeruginosa | 27853 | 19 - 25 |
| E. faecalis | 29212 | 17 - 23 |
| S. pneumoniae | 49619 | 20 - 28 |
Troubleshooting Out-of-Control Results
If a QC result falls outside the acceptable range, patient results cannot be reported for that day. A systematic investigation is required.[14]
Sources
- 1. chainnetwork.org [chainnetwork.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. reviewofconphil.com [reviewofconphil.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. urology-textbook.com [urology-textbook.com]
- 9. CIPROFLOXACIN- Mechanism of action ,pharmacokinetics,uses,adverse effect [stencildent.com]
- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. Quality Control Limits for Dilution and Disk Diffusion Susceptibility Tests of Trovafloxacin against Eight Quality Control Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality control limits for dilution and disk diffusion susceptibility tests of trovafloxacin against eight quality control strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bsac.org.uk [bsac.org.uk]
- 15. szu.gov.cz [szu.gov.cz]
- 16. korld.nil.gov.pl [korld.nil.gov.pl]
Application Notes & Protocols: Solvent Extraction of Cadrofloxacin from Biological Fluids
Introduction: The 'Why' of Cadrofloxacin Bioanalysis
Cadrofloxacin is a fluoroquinolone antibiotic, a class of synthetic broad-spectrum antibacterial agents critical in modern medicine. Like its predecessors, its efficacy and safety are directly linked to its concentration profile within the body over time. Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are therefore indispensable for optimizing dosing regimens, minimizing toxicity, and understanding the drug's behavior in diverse patient populations.
Biological matrices such as plasma, serum, and urine are complex mixtures of proteins, lipids, salts, and endogenous metabolites. The direct injection of these samples into sensitive analytical instruments like HPLC or LC-MS/MS systems is untenable; it leads to column clogging, ion suppression, and a high degree of signal interference, rendering the data unreliable. Consequently, a robust and efficient sample preparation strategy is the cornerstone of any successful bioanalytical method.
This document provides a detailed guide to the theory and practice of extracting Cadrofloxacin from biological fluids, focusing on two universally adopted techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). We will not only detail the steps but also elucidate the scientific rationale—the causality—behind each, empowering researchers to adapt and troubleshoot these methods effectively.
The Chemical Rationale: Physicochemical Properties Driving Extraction
The design of any extraction protocol is dictated by the analyte's chemical personality. While specific experimental data for Cadrofloxacin's pKa and LogP are not widely published, we can infer its behavior from its structure and from closely related, well-characterized fluoroquinolones like Ciprofloxacin[1][2].
Cadrofloxacin, like other fluoroquinolones, is an amphoteric molecule. Its structure contains both a weakly acidic carboxylic acid group and a weakly basic piperazine ring. This dual nature is the key to its selective extraction.
-
Acidic Functionality: The carboxylic acid group (pKa₁ ~6.0) will be deprotonated and negatively charged at basic pH.
-
Basic Functionality: The piperazine nitrogen (pKa₂ ~8.7) will be protonated and positively charged at acidic pH.
This pH-dependent charge state governs the molecule's polarity and, therefore, its solubility in aqueous versus organic solvents. The molecule is least polar and most amenable to extraction into an organic solvent when it is electrically neutral. This occurs at a pH between its two pKa values, a region known as the isoelectric point .
Table 1: Key Physicochemical Properties (Illustrated using Ciprofloxacin as a model)
| Property | Approximate Value | Implication for Extraction | Source(s) |
| Molecular Formula | C₁₉H₂₀F₃N₃O₄ | Governs molecular weight and potential for interactions. | [3] |
| pKa₁ (Carboxylic Acid) | ~6.0 - 6.2 | Becomes ionized (COO⁻) above this pH, increasing water solubility. | [1] |
| pKa₂ (Piperazine Ring) | ~8.6 - 8.8 | Becomes ionized (NH⁺) below this pH, increasing water solubility. | [1] |
| LogP (Octanol-Water) | ~0.28 (non-ionized) | Indicates relatively low lipophilicity, requiring specific organic solvents for efficient LLE. | [1] |
| Protein Binding | 20% - 40% | Moderate binding to plasma proteins (e.g., albumin). A protein disruption/precipitation step is necessary for plasma/serum samples to release the bound drug and ensure accurate quantification of the total concentration. | [4] |
Protocol I: Liquid-Liquid Extraction (LLE) of Cadrofloxacin from Human Plasma
LLE separates analytes based on their differential solubility in two immiscible liquid phases—typically an aqueous sample and an organic solvent. For Cadrofloxacin, the strategy is to adjust the pH of the plasma sample to neutralize the molecule, thereby maximizing its partition into the organic phase. This protocol incorporates a protein precipitation step, which is crucial for releasing protein-bound drugs and preventing emulsion formation[4][5].
3.1. Materials and Reagents
-
Biological Sample: Human plasma (with anticoagulant like EDTA or heparin)
-
Protein Precipitating Agent: Acetonitrile (ACN), HPLC grade
-
pH Adjusting Agent: 1 M Ammonium hydroxide (NH₄OH) or 0.1 M Sodium hydroxide (NaOH)
-
Extraction Solvent: Dichloromethane:Ethyl Acetate (9:1, v/v) or a mixture of Diethyl ether and Dichloromethane (7:3, v/v)[6]
-
Reconstitution Solvent: Mobile phase for the intended analytical method (e.g., 10% ACN in 0.1% Formic Acid)
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another fluoroquinolone like Ofloxacin or Sarafloxacin).
-
Equipment: Vortex mixer, refrigerated centrifuge, solvent evaporator (e.g., nitrogen stream with heating block).
3.2. Step-by-Step LLE Protocol
-
Sample Aliquoting: In a clean 15 mL polypropylene centrifuge tube, pipette 500 µL of the plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 20 µL) of the IS working solution to each tube (except for blank samples).
-
Protein Precipitation:
-
Add 1.5 mL of ice-cold acetonitrile to the tube.
-
Vortex vigorously for 60 seconds. Causality: Acetonitrile acts as a denaturant, causing proteins to precipitate out of the solution and releasing the protein-bound Cadrofloxacin.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new 15 mL tube, leaving the protein pellet behind.
-
pH Adjustment:
-
Add 50 µL of 1 M NH₄OH to the supernatant.
-
Briefly vortex to mix. Causality: This step raises the pH to approximately 9-10, which is above the pKa of the piperazine ring, ensuring the molecule is in its neutral, less polar form, maximizing its affinity for the organic solvent.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of the extraction solvent (e.g., Dichloromethane:Ethyl Acetate).
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous (upper) and organic (lower) layers.
-
-
Solvent Evaporation:
-
Using a pipette, carefully transfer the lower organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Causality: This step concentrates the analyte and removes the extraction solvent, which may be incompatible with the subsequent analytical method.
-
-
Reconstitution:
-
Add 100 µL of the reconstitution solvent to the dry residue.
-
Vortex for 30 seconds to dissolve the analyte.
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.
3.3. LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for Cadrofloxacin from plasma.
Protocol II: Solid-Phase Extraction (SPE) of Cadrofloxacin from Human Urine
SPE is a chromatographic technique used to isolate analytes from a liquid sample by partitioning them between a solid stationary phase and the liquid mobile phase. For Cadrofloxacin in a cleaner matrix like urine, SPE offers higher recovery and cleaner extracts compared to LLE. We will utilize a mixed-mode cation-exchange polymer cartridge, which leverages both hydrophobic interactions and ionic interactions for superior selectivity.
4.1. Materials and Reagents
-
Biological Sample: Human urine
-
SPE Cartridge: Mixed-Mode Cation-Exchange Polymeric SPE Cartridge (e.g., Waters Oasis MCX)
-
Conditioning Solvent: Methanol (MeOH), HPLC grade
-
Equilibration Solvent: Deionized water
-
Sample Pre-treatment Buffer: 2% Formic acid in water
-
Wash Solvent 1: 2% Formic acid in water
-
Wash Solvent 2: Methanol
-
Elution Solvent: 5% Ammonium hydroxide in Methanol
-
Equipment: SPE vacuum manifold, vortex mixer, solvent evaporator.
4.2. Step-by-Step SPE Protocol
-
Sample Pre-treatment:
-
In a glass tube, mix 1 mL of urine with 1 mL of 2% formic acid.
-
Vortex for 15 seconds. Causality: Acidifying the sample to a pH < 4 ensures that the basic piperazine nitrogen of Cadrofloxacin is fully protonated (positively charged). This is essential for its retention on the cation-exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 3 mL of Methanol through the cartridge. Do not let the sorbent go dry.
-
Pass 3 mL of deionized water through the cartridge. Discard the waste. Causality: Conditioning wets the polymeric sorbent, while equilibration prepares it for the aqueous sample, ensuring proper interaction.
-
-
Sample Loading:
-
Load the pre-treated sample (2 mL) onto the cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash 1: Add 3 mL of 2% formic acid in water to the cartridge. Apply vacuum to pull it through. Causality: This aqueous acidic wash removes polar, water-soluble interferences that were not retained on the sorbent.
-
Wash 2: Add 3 mL of Methanol to the cartridge. Apply vacuum to pull it through. Dry the sorbent bed under full vacuum for 2-3 minutes. Causality: This organic wash removes non-polar interferences that are retained by hydrophobic interactions but are not ionically bound. Drying the sorbent is critical to ensure the elution solvent works effectively.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 2 mL of the elution solvent (5% NH₄OH in Methanol) to the cartridge.
-
Allow the solvent to soak the sorbent for 1 minute before applying gentle vacuum to slowly pull the eluate into the collection tube. Causality: The basic elution solvent neutralizes the positive charge on the piperazine nitrogen, breaking the ionic bond with the cation-exchange sorbent and allowing the now-neutral analyte to be eluted by the strong organic solvent (methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the appropriate mobile phase.
-
-
Analysis: Transfer to an autosampler vial for analysis.
4.3. SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for Cadrofloxacin from urine.
Method Validation and Troubleshooting
For any protocol to be trustworthy, it must be validated. Key parameters to assess include:
-
Recovery: The percentage of analyte recovered from the sample after extraction. It should be consistent and preferably >70%.
-
Matrix Effect: The influence of co-eluting endogenous components on the analyte's ionization in the mass spectrometer.
-
Precision & Accuracy: Assessed by analyzing QC samples at multiple concentrations on the same day (intra-day) and on different days (inter-day).
Table 2: Common Troubleshooting for Solvent Extraction
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery (LLE) | - Incorrect pH of aqueous phase.- Inappropriate organic solvent.- Insufficient vortexing time. | - Verify pH after adjustment.- Try a more polar solvent mixture (e.g., increase ethyl acetate %).- Increase vortexing time to 3-5 minutes. |
| Emulsion Formation (LLE) | - Insufficient protein precipitation.- High lipid content in the sample.- Vortexing too aggressively. | - Increase volume of ACN.- Centrifuge at higher speed/longer time.- Use gentle, consistent inversion instead of vortexing. |
| Low Recovery (SPE) | - Sorbent bed dried out during conditioning/loading.- Incorrect sample pH.- Inappropriate wash or elution solvent. | - Ensure sorbent remains wet until the final drying step.- Confirm sample pH is < 4 for loading.- Ensure elution solvent is sufficiently basic and organic strength is high enough. |
| High Variability (RSD) | - Inconsistent pipetting.- Inconsistent vortexing/mixing.- Variable vacuum on SPE manifold. | - Calibrate pipettes.- Use a multi-tube vortexer for consistency.- Ensure a consistent flow rate during SPE steps. |
Conclusion
The successful quantification of Cadrofloxacin in biological fluids is critically dependent on the sample preparation method. Both Liquid-Liquid Extraction and Solid-Phase Extraction are powerful techniques capable of providing clean extracts suitable for modern analytical instrumentation. The choice between them often depends on the sample matrix, required throughput, and available resources. By understanding the fundamental physicochemical properties of Cadrofloxacin—its amphoteric nature and pH-dependent charge state—researchers can logically design, execute, and troubleshoot robust extraction protocols, ensuring the generation of high-quality, reliable data for pharmacokinetic and clinical studies.
References
-
Anfossi, L., et al. (2021). NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine: A Proof-of-Concept Study. Separations. [Online]. Available: [Link][7][8][9]
-
Mishra, V., Sharma, J., & Shukla, S. (2008). Study For The Development Of Isolation And Clean Up Process By Using Solid Phase Extraction (SPE) For Fluoroquinolones And Cephalosporins Antibiotic Drugs From Forensic Samples. The Internet Journal of Forensic Science. [Online]. Available: [Link][10]
-
Berrueta, L. A., Gallo, B., & Vicente, F. (2002). Clinical role of protein binding of quinolones. Clinical Pharmacokinetics. [Online]. Available: [Link][4]
-
Nguyen, T. A. T., et al. (2023). Determination of norfloxacin, cipfloxacin, levofloxacin and moxifloxacin in urine by HPLC with a two-channel fluorescence detector. Journal of Science and Technology - NTTU. [Online]. Available: [Link]
-
Kim, J. C., et al. (2009). Quantification of Ciprofloxacin in Human Plasma by Validated LC-MS/MS Using Ofloxacin as an Internal Standard and its Clinical Application. Current Pharmaceutical Analysis. [Online]. Available: [Link][6]
-
National Center for Biotechnology Information. (n.d.). Cadrofloxacin. PubChem Compound Database. Retrieved February 21, 2026, from [Link].[3]
-
Al-Ghamdi, H. O., et al. (2006). Effect of albumin conformation on the binding of ciprofloxacin to human serum albumin: a novel approach directly assigning binding site. Journal of Pharmaceutical and Biomedical Analysis. [Online]. Available: [Link][11]
-
Academia.edu. (n.d.). protein binding study of ciprofloxacin using semipermeable membrane. Retrieved February 21, 2026, from [Link].[5]
-
Lee, C. M., & Lin, C. H. (2005). Simultaneous determination of eleven quinolones antibacterial residues in marine products and animal tissues by liquid chromatography with fluorescence detection. Journal of Food and Drug Analysis. [Online]. Available: [Link][12]
-
Wang, C. C., et al. (2001). [Interaction between protein and ciprofloxacin]. Yao Xue Xue Bao. [Online]. Available: [Link][13]
-
National Center for Biotechnology Information. (n.d.). Ciprofloxacin. PubChem Compound Database. Retrieved February 21, 2026, from [Link].[1]
-
Drugs.com. (2024, September 20). Ciprofloxacin Uses, Dosage, Side Effects, Warnings. Retrieved February 21, 2026, from [Link].[2]
Sources
- 1. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Cadrofloxacin | C19H20F3N3O4 | CID 189912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical role of protein binding of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) PROTEIN BINDING STUDY OF CIPROFLOXACIN USING SEMIPERMEABLE MEMBRANE [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NanoMIP-based solid phase extraction of fluoroquinolones from human urine: A proof-of-concept study [iris.unito.it]
- 10. ispub.com [ispub.com]
- 11. Effect of albumin conformation on the binding of ciprofloxacin to human serum albumin: a novel approach directly assigning binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. [Interaction between protein and ciprofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Aqueous Solubility of Cadrofloxacin Hydrochloride
Welcome to the technical support guide for Cadrofloxacin hydrochloride. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this active pharmaceutical ingredient (API). As a fluoroquinolone antibiotic, Cadrofloxacin's therapeutic efficacy is intrinsically linked to its dissolution and absorption, making solubility a critical parameter to control. This guide provides a structured, problem-solving approach, from initial troubleshooting to advanced formulation strategies, grounded in scientific principles.
Section 1: Initial Troubleshooting & Characterization
Before attempting advanced and resource-intensive solubilization techniques, it is crucial to rule out fundamental issues. This section addresses the most common initial hurdles in dissolving Cadrofloxacin hydrochloride.
Q1: My Cadrofloxacin HCl isn't dissolving as expected in an aqueous buffer. What are the first steps I should take?
A1: When facing initial dissolution problems, a systematic check of your materials and experimental conditions is the most efficient first step. Often, apparent solubility issues can be traced back to incorrect assumptions about the system.
Step 1: Verify Material Properties
-
Purity and Form: Confirm the purity of your Cadrofloxacin HCl lot. Impurities can significantly alter solubility characteristics. Also, verify the salt form and hydration state. For instance, different hydrates or polymorphic forms of fluoroquinolones can exhibit different dissolution rates.[1]
-
Physicochemical Data: Cadrofloxacin is a weakly basic drug, typically formulated as a hydrochloride salt to improve its solubility in acidic environments.[2] Its solubility is highly pH-dependent.
Step 2: Evaluate the Dissolution Medium (The "Why") The hydrochloride salt of a weak base like Cadrofloxacin is designed to be more soluble in acidic conditions (pH < pKa), where the molecule is protonated and exists as a more soluble cation.[2][3] As the pH increases towards and beyond the drug's pKa, the un-ionized, less soluble "free base" form begins to predominate, which can precipitate out of solution.[3][4]
-
Check the pH: Accurately measure the final pH of your solution after adding the drug. The API itself can alter the pH of a weakly buffered or unbuffered solution.
-
Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the API. A significant pH shift upon API addition indicates inadequate buffering.
Step 3: Review the Experimental Process
-
Equilibration Time: Have you allowed sufficient time for the solution to reach equilibrium? Solubility determination requires adequate mixing and time. A good starting point is shaking at a constant temperature for 24-48 hours.
-
Temperature: Confirm the temperature of your experiment. Solubility is temperature-dependent.
This initial diagnostic process is summarized in the workflow below.
Caption: Initial troubleshooting workflow for Cadrofloxacin HCl solubility.
Section 2: Fundamental Formulation Approaches
If initial troubleshooting does not resolve the issue, the next step is to employ fundamental formulation techniques. These methods involve modifying the solvent system to be more favorable for the solute.
Q2: How can I leverage pH to maximize the solubility of Cadrofloxacin HCl?
A2: Since Cadrofloxacin is a weak base, its aqueous solubility is lowest at neutral to basic pH and increases significantly in acidic environments.[2] The key is to maintain the solution pH well below the drug's pKa to ensure it remains in its ionized, soluble salt form.
The Scientific Principle: The Henderson-Hasselbalch Equation For a weak base (B) and its conjugate acid (BH+), the relationship between pH, pKa, and the ratio of the ionized to un-ionized forms is described by the Henderson-Hasselbalch equation. The total solubility (S_T) is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the soluble ionized salt form. This relationship dictates that as pH decreases, the concentration of the soluble BH+ form increases, thus increasing total solubility.
Actionable Strategy: Generate a pH-Solubility Profile To effectively use pH, you must first characterize its effect. A pH-solubility profile is an essential dataset for any ionizable compound. This involves measuring the equilibrium solubility of Cadrofloxacin HCl across a range of pH values (e.g., pH 2 to 8).
| pH of Buffer | Expected State of Cadrofloxacin | Expected Relative Solubility |
| 2.0 - 4.0 | Primarily Ionized (BH+) | High |
| 4.0 - 6.0 | Mixed Ionized/Un-ionized | Decreasing |
| > 6.0 | Primarily Un-ionized (B) | Low (approaching S₀) |
| Caption: Expected pH-solubility behavior for a typical fluoroquinolone hydrochloride. |
This profile will reveal the optimal pH range for your formulation and is a critical first step before exploring more complex methods. A detailed protocol for generating this profile is provided in Section 4.
Q3: Can I use co-solvents to improve solubility? Which ones are effective and what are the drawbacks?
A3: Yes, co-solvency is a powerful and widely used technique to enhance the solubility of poorly soluble drugs.[5][6] Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for lipophilic molecules.[7] They disrupt the hydrogen bonding network of water, reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[5]
Commonly Used Co-solvents in Pharmaceutical Formulations:
-
Alcohols: Ethanol, Propylene Glycol (PG)
-
Polyethylene Glycols (PEGs): PEG 300, PEG 400
-
Others: Glycerin, Dimethyl Sulfoxide (DMSO) - more common in preclinical/research settings.
Causality Behind Selection: The choice of co-solvent depends on the specific properties of the drug and the intended application. For a molecule like Cadrofloxacin, co-solvents that can engage in hydrogen bonding while also presenting less polar regions are often effective. Studies on other fluoroquinolones like enrofloxacin have shown that co-solvents can significantly increase solubility, especially when combined with optimal pH buffering.[8][9]
| Co-solvent | Typical Concentration Range | Advantages | Disadvantages & Considerations |
| Ethanol | 5 - 40% v/v | Strong solubilizer, volatile. | Potential for precipitation upon dilution, regulatory limits, can cause irritation. |
| Propylene Glycol (PG) | 10 - 60% v/v | Less volatile than ethanol, good safety profile. | High viscosity at higher concentrations. |
| PEG 400 | 10 - 70% v/v | Low toxicity, good solubilizing power for many APIs.[10] | Can be prone to oxidation, high viscosity. |
Key Consideration: The Risk of Precipitation A major drawback of co-solvent systems is the potential for the drug to precipitate upon dilution into a larger aqueous environment (e.g., upon injection into the bloodstream or dilution in the GI tract). This must be carefully evaluated during development.
Section 3: Advanced Solubilization Strategies
When fundamental approaches are insufficient to meet the target concentration, more advanced strategies are required. These methods involve creating sophisticated molecular-level systems to house the drug.
Q4: How can cyclodextrins be used to form inclusion complexes and enhance solubility?
A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11][12] This unique structure allows them to encapsulate poorly soluble "guest" molecules, like Cadrofloxacin, within their central cavity, forming a host-guest inclusion complex.[12][13] The resulting complex has the physicochemical properties of the cyclodextrin, namely high aqueous solubility.[12]
The Mechanism of Action: The driving force for complexation is the displacement of high-energy water molecules from the hydrophobic cavity by the more hydrophobic drug molecule. This process effectively shields the drug from the aqueous environment, increasing its apparent solubility. This technique has been shown to improve the solubility, stability, and bioavailability of numerous antibiotics.[13][14][15]
Caption: Cyclodextrin encapsulates a drug molecule to form a soluble complex.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and excellent safety profile, making it a very common choice.
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): High solubility and can enhance the solubility of ionizable drugs through charge interactions.
A phase solubility study is the standard method to determine if a complex is formed and to quantify the enhancement.
Q5: What is the role of surfactants and micellization?
A5: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[16] These micelles have a hydrophobic core and a hydrophilic shell.[17] Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[16][18]
The Mechanism of Action: The process of micellar solubilization creates nano-sized pockets within the solution where the drug is thermodynamically comfortable.[19] The choice of surfactant is critical. Ionic surfactants can offer additional electrostatic interactions, while non-ionic surfactants are often preferred for their lower toxicity.[20] For instance, studies have shown ionic surfactants to be very effective solubilizing agents for other fluoroquinolones.[8]
Common Pharmaceutical Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, 80), Poloxamers (Pluronic®), Cremophor® EL.
-
Anionic: Sodium Dodecyl Sulfate (SDS) - Primarily used in research/dissolution media, less common for final formulations due to toxicity.
-
Cationic: Cetyltrimethylammonium Bromide (CTAB) - Limited use due to toxicity concerns.
The efficiency of solubilization depends on the drug's structure, the surfactant's structure (e.g., alkyl chain length), temperature, and pH.[18]
Q6: When should I consider developing a solid dispersion?
A6: A solid dispersion is a system where the drug (one or more active ingredients) is dispersed in an inert carrier or matrix at a solid state.[21] This is an advanced technique typically considered when simpler methods fail or for solid oral dosage form development. Nearly 40% of approved drugs have solubility issues, making solid dispersion a key technology.[22]
The Mechanism of Action: The primary goal is to reduce the drug's particle size to a molecular level and convert it from a crystalline state to a more soluble amorphous state.[21] This is achieved by dissolving or melting the drug with a hydrophilic carrier and then solidifying the mixture. The hydrophilic carrier enhances the wettability and dissolution of the drug.[23] This approach has been successfully used to improve the dissolution and solubility of second-generation fluoroquinolones.[24]
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs, e.g., PEG 6000)[24]
-
Hydroxypropyl Methylcellulose (HPMC)
-
Soluplus®
Methods of Preparation:
-
Melting/Fusion Method: The drug and carrier are melted together and then rapidly cooled.[22][24]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[22][24]
Key Consideration: Physical Stability The amorphous state is thermodynamically unstable and can revert to the less soluble crystalline form over time, especially in the presence of moisture.[21] Stability testing is critical for solid dispersion formulations.
Section 4: Experimental Protocols
Protocol 1: Generating a pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering the desired pH range (e.g., from pH 2.0 to 8.0 in 1.0 unit increments).
-
Add Excess API: Add an excess amount of Cadrofloxacin HCl to a known volume of each buffer in separate vials. Ensure solid is visible.
-
Equilibrate: Place the vials on a shaker in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample and Separate: After equilibration, allow the samples to stand briefly. Withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm filter (e.g., PVDF) to remove undissolved solids.
-
Dilute and Quantify: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of Cadrofloxacin using a validated analytical method, such as HPLC-UV.
-
Measure Final pH: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.
-
Plot Data: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the final equilibrium pH on the x-axis.
Protocol 2: Screening Co-solvents for Solubility Enhancement
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40% PEG 400 in pH 4.5 phosphate buffer).
-
Determine Solubility: Use the equilibrium solubility method described in Protocol 1 for each co-solvent mixture.
-
Analyze and Compare: Plot the solubility of Cadrofloxacin HCl as a function of the co-solvent concentration. This will identify the most effective co-solvent and the concentration range that provides the desired solubility enhancement.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: Will these solubility enhancement methods affect the chemical stability of Cadrofloxacin HCl?
-
Yes, potentially. Extreme pH values (both low and high) can accelerate hydrolysis. Some excipients, like PEGs, can contain reactive impurities (e.g., peroxides) that may lead to oxidative degradation. It is imperative to conduct a comprehensive stability study on any new formulation, assessing both drug content and degradation products over time under various storage conditions.
-
-
FAQ 2: How do I choose between these different techniques?
-
The choice follows a logical progression based on complexity and intended use.
-
pH Adjustment: Always the first choice for ionizable drugs if the required pH is physiologically acceptable for the route of administration.
-
Co-solvents: A good second step for liquid formulations, especially in preclinical studies. Balance solubility gain against potential toxicity and precipitation upon dilution.
-
Cyclodextrins: Excellent for both liquid and solid formulations when high solubility enhancement is needed and a favorable complex is formed. Often have a good safety profile.
-
Solid Dispersions: Primarily for developing solid oral dosage forms (tablets, capsules) and when other methods are insufficient. This is the most complex and requires significant process development and stability testing.
-
-
-
FAQ 3: What are the regulatory implications of using these excipients?
-
The excipients discussed (PEGs, PG, Polysorbates, Cyclodextrins) are common in pharmaceutical formulations. However, their use must be justified, and they must be of a suitable grade (e.g., USP, Ph. Eur.). The concentration used must be within the limits considered safe for the intended route of administration, as documented in resources like the FDA's Inactive Ingredient Database. Any new formulation will require full regulatory scrutiny, including data on manufacturing, stability, and in many cases, bioequivalence.
-
References
- Minocha S., et al. (n.d.). Approaches for Solubility enhancement of Floroqunilones(Second Generation) during Scale Up Procedures.
- Chaudhary, A., & Sharma, A. (n.d.). Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Alves Rodriguez. (2024, May 29). Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. Hilaris Publisher.
- Mehta, S., Joseph, N. M., Sahle, F. F., & Palani, S. (n.d.). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. Semantic Scholar.
- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Bile, A., et al. (2018, April 15). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed.
- (2014, May 15). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW.
- (2025, July 31). Co-solvency: Significance and symbolism.
- Pawar, R. H., et al. (2021, June 15). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. IJPPR.
- Seedher, N., & Kanojia, M. (n.d.). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. PMC - NIH.
- (2022, May 30). Cosolvent and Complexation Systems. Pharma Excipients.
- (2023, September 2). Cyclodextrin: A prospective nanocarrier for the delivery of antibacterial agents against bacteria that are resistant to antibiotics. Pharma Excipients.
- (2005, July 8). Micellar solubilization of drugs. University of Alberta.
- (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog.
- (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- (n.d.). Micellar solubilization. Pharmaceutical.
- (2005, July 8). (PDF) Micellar solubilization of drugs. ResearchGate.
- Serajuddin, A. T., & Jarowski, C. I. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- de Almeida, A. C., et al. (2023, November 1). Cyclodextrin inclusion complexes improving antibacterial drug profiles: an update systematic review. PubMed.
-
PubChem. (n.d.). Cadrofloxacin Hydrochloride. Retrieved from [Link]
- (2023, April 25). Cyclodextrins Inclusion Complexes Improving Antibacterial Drug Profiles: An Update Systematic Review. Preprints.org.
- (2008, March 20). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences.
- (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Fritschka, E., et al. (2024, May 1). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts.
- (2023, April 26). (PDF) Cyclodextrins Inclusion Complexes Improving Antibacterial Drug Profiles: An Update Systematic Review. ResearchGate.
- Merck. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- Mohammed, A. R. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Scientific Research Publishing. (n.d.). Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids.
- Port, A., et al. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study.
- Kumar, S., & Singh, S. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- (n.d.). ENHANCE SOLUBILITY AND BIOAVAILABILTY OF BCS CLASS IV DRUG DELAFLOXACIN. IJCRT.org.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- Siepe, S., et al. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed.
- Chen, Y., et al. (n.d.). Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data. CrystEngComm (RSC Publishing).
- (n.d.). Biopharmaceuitcs lab 7.
Sources
- 1. Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. preprints.org [preprints.org]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Cyclodextrin inclusion complexes improving antibacterial drug profiles: an update systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 17. Micellar solubilization of drugs. [sites.ualberta.ca]
- 18. pharmacy180.com [pharmacy180.com]
- 19. researchgate.net [researchgate.net]
- 20. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. rjpdft.com [rjpdft.com]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Cadrofloxacin Stability in Acidic Media
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Formulation & Stability Optimization of Cadrofloxacin (CAS 115550-35-1) Reference ID: CAD-ACID-OPT-2024
Introduction: The Acidic Stability Paradox
Welcome. If you are accessing this guide, you are likely encountering a common but frustrating paradox in fluoroquinolone (FQ) development: Cadrofloxacin dissolves readily in acidic media (pH < 5.0), but chemically degrades rapidly under the same conditions.
As a Senior Application Scientist, I often see researchers mistake solubility for stability. While the cationic nature of Cadrofloxacin at pH 4.0 ensures clear solutions, the protonation of the C-7 piperazine and the vulnerability of the C-3 carboxylic acid create a "perfect storm" for oxidative degradation and decarboxylation, especially under photolytic stress.
This guide provides the mechanistic troubleshooting and stabilization protocols required to secure your analytical and formulation baselines.
Module 1: Diagnosing Instability
Q1: Why does my Cadrofloxacin assay show "ghost peaks" after only 24 hours in acidic buffer?
The Technical Reality: You are likely observing acid-catalyzed decarboxylation or piperazine oxidation .
Cadrofloxacin possesses a C-3 carboxylic acid group and a C-7 (3S)-3-methylpiperazinyl ring.[1][2] In acidic pH (pH 1.2 – 4.5), the molecule exists in a cationic state. While this increases solubility, it lowers the energy barrier for two specific degradation pathways:
-
Decarboxylation: The loss of CO₂ from the C-3 position. This is often accelerated by heat and light.
-
Piperazine Ring Cleavage: The secondary amine in the piperazine ring is susceptible to oxidation, leading to ring opening and the formation of ethylenediamine derivatives.
Diagnostic Check: Compare your HPLC chromatogram relative retention times (RRT):
-
RRT ~0.8: Likely the decarboxylated degradant .
-
RRT < 0.5: Likely early-eluting oxidative fragments (piperazine ring opening).
Q2: I protected the sample from light, but degradation persists. Why?
The Causality:
While FQs are photosensitive, acid-catalyzed hydrolysis is light-independent. If you are using simple buffers (Phosphate/Citrate) without complexing agents, the hydronium ions (
Data Summary: Typical Fluoroquinolone Degradation Risks
| Parameter | Acidic pH (1.2 - 4.0) | Neutral pH (6.8 - 7.4) | Alkaline pH (> 9.0) |
| Solubility | High (Cationic) | Low (Zwitterionic - Risk of Precipitation) | High (Anionic) |
| Chemical Stability | Low (Decarboxylation risk) | Moderate | Moderate/Low (Oxidation risk) |
| Photostability | Very Low (Shift in absorption max) | Moderate | Low |
Module 2: The Stabilization Protocol (Cyclodextrin Complexation)
To stabilize Cadrofloxacin in acidic media, we must "cage" the reactive moieties. The industry gold standard is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
The Mechanism
The hydrophobic cavity of HP-β-CD encapsulates the aromatic quinolone core or the piperazine ring (depending on steric fit), shielding it from:
-
Hydrolytic attack: Steric hindrance prevents
access. -
Photolysis: The "cage" absorbs or dissipates UV energy.
Visualizing the Stabilization Workflow
Figure 1: Logical workflow for stabilizing Cadrofloxacin using Cyclodextrin complexation to prevent acid-mediated degradation.
Protocol: Preparation of Stabilized Cadrofloxacin Solution
Reagents:
Step-by-Step:
-
Calculate Stoichiometry: Aim for a 1:2 molar ratio (Drug:CD). Cadrofloxacin (~409 g/mol ) requires excess CD to ensure equilibrium favors the complex.
-
Solubilize Excipient First: Dissolve the HP-β-CD in the Citrate Buffer before adding the drug. This ensures the "cages" are ready to receive the drug molecules immediately upon dissolution.
-
Controlled Addition: Add Cadrofloxacin slowly under magnetic stirring (avoid sonication if possible, as heat accelerates degradation).
-
Equilibration: Stir for 45–60 minutes in the dark.
-
Filtration: Filter through a 0.45 µm PVDF filter.
Why this works: The 8-difluoromethoxy group on Cadrofloxacin increases lipophilicity compared to Ciprofloxacin, making the affinity for the cyclodextrin cavity significantly higher [1, 3].
Module 3: Analytical Troubleshooting (HPLC)
Q3: My peaks are tailing severely at pH 3.0. Is this degradation?
Answer: Not necessarily. It is likely silanol interaction .
The Issue: At acidic pH, residual silanol groups (Si-OH) on your HPLC column stationary phase are ionized. The cationic Cadrofloxacin (positively charged amine) interacts strongly with these negative silanols, causing peak tailing.
The Fix:
-
Add an Ion Pair Reagent: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to your mobile phase. This "caps" the silanols.
-
Increase Ionic Strength: Ensure your buffer concentration is at least 20–25 mM.
-
Column Choice: Switch to a "End-capped" C18 column or a Phenyl-Hexyl column, which often provides better selectivity for fluorine-containing aromatics like Cadrofloxacin.
Module 4: Critical FAQs
Q4: Can I use Phosphate Buffer at pH 3.0?
Recommendation: Avoid. Phosphate has poor buffering capacity at pH 3.0 (pKa1 is ~2.1, pKa2 is ~7.2). Better Choice: Use Citrate Buffer (effective range pH 2.5 – 5.6) or Acetate Buffer (effective range pH 3.6 – 5.6). Stable pH is critical because a drift of 0.5 pH units can shift Cadrofloxacin from stable cation to precipitating zwitterion [6].
Q5: Is the degradation reversible?
No. Decarboxylation and ring oxidation are covalent changes. Once the "ghost peak" appears, the potency of the sample is permanently reduced. This is why prevention via complexation and light protection is the only viable strategy.
References
-
Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes. Acta Medica Marisiensis. (Explains the 1:1 stoichiometry and piperazine ring inclusion mechanism). 3[4][5][6]
-
Photodegradation of fluoroquinolones in aqueous solution. Environmental Science and Pollution Research. (Details the pH-dependent photodegradation pathways including decarboxylation). 7
-
Influence of β-cyclodextrin on the Properties of Norfloxacin. AAPS PharmSciTech. (Provides the foundational protocol for solubility and stability enhancement of FQs using CDs). 6[4]
-
Fluoroquinolone antibacterial drugs: Review of physicochemical problems. Asian Journal of Pharmaceutical Sciences. (Overview of incompatibility and stability issues in formulation). 8
-
Cadrofloxacin Hydrochloride Structure & Properties. PubChem. (Verification of specific structural moieties: C-8 difluoromethoxy and C-7 methylpiperazine). 2
-
Ciprofloxacin properties, impacts, and remediation. CABI Reviews. (Data on pKa values and solubility/pH profiles applicable to the fluoroquinolone class). 9[4][5]
Sources
- 1. Cadrofloxacin | C19H20F3N3O4 | CID 189912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cadrofloxacin Hydrochloride | C19H21ClF3N3O4 | CID 9889840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of β-cyclodextrin on the Properties of Norfloxacin Form A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions – Asia-Pacific Journal of Science and Technology (APST) [apst.kku.ac.th]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reducing Impurities in Cadrofloxacin Hydrochloride Crystallization
Welcome to the technical support center for the crystallization of Cadrofloxacin hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this active pharmaceutical ingredient (API). By understanding the underlying principles of crystallization, you can effectively troubleshoot issues and optimize your process to achieve high-purity Cadrofloxacin hydrochloride.
I. Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of Cadrofloxacin hydrochloride, offering explanations and actionable solutions based on established scientific principles.
Issue 1: High Levels of Process-Related Impurities in the Final Product
Question: My final Cadrofloxacin hydrochloride product shows high levels of known process-related impurities (e.g., starting materials, by-products) even after crystallization. What are the likely causes and how can I improve their removal?
Answer:
High impurity levels post-crystallization typically stem from either poor rejection of impurities during crystal growth or entrapment of impure mother liquor within the crystal lattice. The key is to manipulate the crystallization conditions to favor the incorporation of only Cadrofloxacin hydrochloride molecules into the growing crystal.
Causality & Expert Insights:
-
Solvent System Selection: The choice of solvent is critical. An ideal solvent system will have high solubility for Cadrofloxacin hydrochloride at elevated temperatures and significantly lower solubility at cooler temperatures. Conversely, the impurities should remain relatively soluble at lower temperatures to stay in the mother liquor.
-
Washing Inefficiency: If the crystals are not washed properly after filtration, the impure mother liquor coating the crystal surfaces will contaminate the final product.
Troubleshooting Protocol:
-
Optimize the Cooling Profile:
-
Advanced Technique (Stepwise Cooling): Employ a multi-stage cooling profile. For instance, cool rapidly to a point of slight supersaturation, then hold to allow for nucleation, followed by a very slow cooling phase for crystal growth.[3]
-
Re-evaluate the Solvent System:
-
Solvent Screening: Conduct solubility studies of both Cadrofloxacin hydrochloride and its key impurities in various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures).[6][7][8][9] A study on Ciprofloxacin hydrochloride purification found that an ethanol-water mixture (68-72% ethanol) was effective in reducing several impurities.[10]
-
Anti-Solvent Addition: If using an anti-solvent crystallization method, control the addition rate. A slow, dropwise addition of the anti-solvent while vigorously stirring the solution can prevent localized high supersaturation and subsequent impurity trapping.
-
-
Enhance Washing Procedures:
-
Solvent Selection: Wash the filtered crystals with a small amount of cold solvent in which Cadrofloxacin hydrochloride is poorly soluble but the impurities are reasonably soluble.[11] This will dissolve the impure mother liquor from the crystal surfaces without significantly dissolving the product.
-
Multiple Washes: Perform two or three small-volume washes instead of a single large-volume wash for more effective removal of the mother liquor.
-
Issue 2: Formation of Small, Needle-Like Crystals or Fine Powder
Question: The crystallization process yields very fine particles or needle-like crystals that are difficult to filter and dry. How can I encourage the growth of larger, more equant crystals?
Answer:
The formation of small or needle-like crystals is often a result of rapid nucleation overwhelming crystal growth.[] The goal is to create conditions that favor the growth of existing crystals rather than the formation of new ones.
Causality & Expert Insights:
-
High Supersaturation: As mentioned previously, a high degree of supersaturation favors nucleation over growth. This can be caused by rapid cooling, high initial concentration, or fast anti-solvent addition.[]
-
Agitation Rate: While agitation is necessary for heat and mass transfer, excessive or improper agitation can induce secondary nucleation, where contact between crystals or with the impeller creates new crystal nuclei.
-
Absence of Seeding: Spontaneous nucleation can be uncontrolled. Introducing seed crystals provides a template for growth, guiding the crystallization process towards the desired crystal form and size.[12]
Troubleshooting Protocol:
-
Control Supersaturation:
-
Start with a slightly less concentrated solution.
-
If using an anti-solvent, decrease the addition rate.
-
Optimize Agitation:
-
Initial Action: Reduce the agitation speed once nucleation has occurred and crystal growth is the primary process.
-
Impeller Design: Consider the type of impeller. A low-shear impeller can minimize secondary nucleation compared to a high-shear design.
-
-
Implement a Seeding Strategy:
-
Protocol:
-
Prepare a saturated solution of Cadrofloxacin hydrochloride at a specific temperature.
-
Cool the solution slightly to achieve a metastable supersaturated state where spontaneous nucleation is unlikely.
-
Add a small quantity (typically 0.1-1% by weight) of previously obtained, high-quality Cadrofloxacin hydrochloride crystals (seed crystals).
-
Maintain the solution at this temperature for a period to allow the seeds to establish, then proceed with a slow cooling profile.
-
-
Issue 3: Oiling Out or Formation of an Amorphous Precipitate
Question: Instead of forming crystals, my Cadrofloxacin hydrochloride is "oiling out" or precipitating as a sticky, amorphous solid. What causes this and how can it be prevented?
Answer:
"Oiling out" occurs when the concentration of the solute exceeds the solubility limit to such an extent that it separates as a liquid phase before it can form an ordered crystalline structure. This is often a problem when the crystallization temperature is close to or above the melting point of the solvated solid or when the level of supersaturation is extremely high.
Causality & Expert Insights:
-
Excessive Supersaturation: This is the most common cause. If the solution is cooled too quickly or too much anti-solvent is added at once, the system may not have time to nucleate and grow crystals.[14]
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound at the initial temperature, requiring a very large temperature drop or a large volume of anti-solvent, which increases the risk of oiling out.
-
Presence of Certain Impurities: Some impurities can inhibit crystallization and promote the formation of an amorphous phase.
Troubleshooting Protocol:
-
Reduce the Degree of Supersaturation:
-
Higher Crystallization Temperature: If possible, start the crystallization from a more dilute solution so that saturation is reached at a lower temperature.
-
Slower Anti-Solvent Addition: If applicable, add the anti-solvent much more slowly with efficient mixing.
-
Modify the Solvent System:
-
Choose a solvent in which Cadrofloxacin hydrochloride has a lower solubility at the initial high temperature. This will require less drastic changes in conditions to induce crystallization.
-
Consider using a solvent mixture to fine-tune the solubility properties.
-
-
Utilize Seeding:
-
Adding seed crystals in the metastable zone can provide a template for crystallization to occur, bypassing the energy barrier required for spontaneous nucleation and potentially preventing the formation of an oil.[12]
-
II. Frequently Asked Questions (FAQs)
Q1: How does pH affect the crystallization of Cadrofloxacin hydrochloride?
The pH of the crystallization medium is a critical parameter. Cadrofloxacin, being a fluoroquinolone, has ionizable groups (a carboxylic acid and a piperazine ring).[15] Its solubility is highly dependent on pH.[16][17][18]
-
At low pH , the molecule is protonated and generally more soluble in aqueous media.
-
At high pH , the carboxylic acid group is deprotonated, which can also affect solubility.
-
Near its isoelectric point , the molecule exists as a zwitterion and typically exhibits its lowest aqueous solubility.[19]
Therefore, adjusting the pH can be a powerful tool to control supersaturation and induce crystallization. It is crucial to operate at a pH where the hydrochloride salt is the stable form and has the desired solubility profile for crystallization. For Ciprofloxacin, precipitation is more likely in a pH range of approximately 5.5 and above in aqueous solutions.[16]
Q2: What analytical techniques are best for quantifying impurities in Cadrofloxacin hydrochloride?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying process-related impurities and degradation products of Cadrofloxacin and other ciprofloxacin-related compounds.[20][21][22][23] The European Pharmacopoeia specifies HPLC for the analysis of several known impurities of Ciprofloxacin hydrochloride.[22] A well-developed HPLC method should be stability-indicating, meaning it can separate the API from all potential impurities and degradation products.
Q3: Can I reuse the mother liquor from the crystallization?
Reusing the mother liquor can be a strategy to improve overall yield, as it is saturated with the dissolved product. However, it is important to consider that the mother liquor is also enriched with the impurities that were successfully purged from the crystalline product. If the mother liquor is recycled directly, these impurities will accumulate, eventually leading to a drop in the purity of the final product. A secondary recovery crystallization or a separate purification step for the mother liquor is often necessary if you wish to recover the dissolved API.
Q4: What is the impact of the final crystal size and shape on downstream processing?
The crystal size distribution and morphology (shape) significantly impact downstream processes:
-
Filtration and Drying: Uniform, larger crystals are easier to filter and wash, and they typically dry faster and more uniformly than fine particles.
-
Flowability and Handling: Fine powders and needle-shaped crystals tend to have poor flow properties, which can cause issues during milling, blending, and tablet compression.
-
Formulation Performance: Crystal properties can influence the dissolution rate and bioavailability of the final drug product.
Therefore, controlling these physical attributes during crystallization is essential for efficient and robust manufacturing.[12]
III. Experimental Protocols & Data
Protocol 1: Cooling Crystallization of Cadrofloxacin Hydrochloride
This protocol outlines a general procedure for cooling crystallization. The specific solvent, volumes, and temperatures should be optimized for your particular process.
-
Dissolution: In a suitable reactor, dissolve the crude Cadrofloxacin hydrochloride in the chosen solvent (e.g., 70% ethanol in water) at an elevated temperature (e.g., 75 °C) with agitation until a clear solution is obtained.[10][11]
-
Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration to remove it.
-
Aging: Hold the resulting slurry at 20 °C for an additional 1-2 hours with gentle agitation to allow for complete crystallization.
-
Filtration: Isolate the crystals by vacuum filtration.
-
Washing: Wash the filter cake with two small portions of cold (0-5 °C) solvent.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.[11]
Table 1: Effect of Cooling Rate on Crystal Purity and Size (Illustrative Data)
| Parameter | Rapid Cooling (10 °C/min) | Slow Cooling (0.5 °C/min) |
| Purity (HPLC, Area %) | 98.5% | 99.8% |
| Major Impurity A (Area %) | 0.8% | 0.1% |
| Major Impurity B (Area %) | 0.5% | <0.05% |
| Average Crystal Size | ~20 µm (Fines/Needles) | ~150 µm (Prismatic) |
| Filtration Time | Long | Short |
IV. Visualization of Workflows
Troubleshooting Logic for High Impurity Content
Caption: A decision-making workflow for troubleshooting high impurity levels.
V. References
-
Zhanghua. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers. [Link]
-
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. [Link]
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
Jinzong Machinery. (2023, July 31). Tank Crystallizer Troubleshooting: Common Issues and Solutions. [Link]
-
Woodside, ESWA. (n.d.). Crystal Size and Cooling Rate - Teacher Notes. [Link]
-
Vangala, V. R., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3339-3353. [Link]
-
ACS Publications. (2022, April 11). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization, filtration and melting point. [Link]
-
Google Patents. (n.d.). WO2009136408A1 - Synergistic pharmaceutical cocrystals.
-
National Center for Biotechnology Information. (2021, December 27). Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. [Link]
-
American Laboratory. (2014, March 28). Improving the Crystallization Process for Optimal Drug Development. [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]
-
Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]
-
Scientific Research Publishing. (2017). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. [Link]
-
Google Patents. (n.d.). CN113061110A - Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof.
-
National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. [Link]
-
CICECO. (n.d.). Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. [Link]
-
Rowan University. (2023, January 20). Impurity Purging through Systematic Process Development of a Continuous Two-Stage Crystallization. [Link]
-
ResearchGate. (2025, August 7). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. [Link]
-
ResearchGate. (2025, August 5). The crystal habit of ciprofloxacin hydrochloride monohydrate crystal. [Link]
-
MDPI. (2025, May 7). Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops. [Link]
-
Journal of Pharmaceutical Research International. (2022, June 26). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]
-
DergiPark. (n.d.). Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. [Link]
-
ResearchGate. (n.d.). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. [Link]
-
PubMed. (n.d.). Crystalluria and ciprofloxacin, influence of urinary pH and hydration. [Link]
-
ResearchGate. (2025, December 24). Influence of pH on the release of a once daily formulation of ciprofloxacin tablets prepared with different polymers. [Link]
-
National Center for Biotechnology Information. (n.d.). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019, April 3). Estimation and evaluation of the effect of pH on ciprofloxacin in drug formulations. [Link]
-
RJPT. (n.d.). Analytical Methods of Ciprofloxacin and its Combinations Review. [Link]
-
Google Patents. (n.d.). EP1711468A1 - Process for preparing purified ciprofloxacin.
-
Pharmaffiliates. (n.d.). Ciprofloxacin Hydrochloride-impurities. [Link]
-
Drugs.com. (2024, September 20). Ciprofloxacin Uses, Dosage, Side Effects, Warnings. [Link]
-
National Center for Biotechnology Information. (2023, August 28). Ciprofloxacin. [Link]
-
MedlinePlus. (2021, December 15). Ciprofloxacin. [Link]
Sources
- 2. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 3. Key Factors Affecting the Efficiency of Crystallizers | Zhanghua [filter-dryer.com]
- 4. reddit.com [reddit.com]
- 5. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 6. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CICECO Publication » Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin [ciceco.ua.pt]
- 9. researchgate.net [researchgate.net]
- 10. CN113061110A - Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof - Google Patents [patents.google.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. scribd.com [scribd.com]
- 13. wasp.edu.au [wasp.edu.au]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Crystalluria and ciprofloxacin, influence of urinary pH and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 22. turkjps.org [turkjps.org]
- 23. rjptonline.org [rjptonline.org]
Technical Support Guide: Enhancing Oral Bioavailability of Cadrofloxacin in Animal Models
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the oral bioavailability of Cadrofloxacin, a novel fluoroquinolone antibiotic. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses preliminary questions you might have before initiating or troubleshooting your experiments with Cadrofloxacin.
Q1: What is Cadrofloxacin and why is oral bioavailability a primary concern?
Cadrofloxacin is a fluoroquinolone antibiotic, a class of drugs known for broad-spectrum antibacterial activity.[1][2] Like its predecessors, such as Ciprofloxacin, Cadrofloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[3][4][5]
Oral bioavailability is a critical parameter because it determines the fraction of an orally administered drug that reaches systemic circulation to exert its therapeutic effect.[6] For antibiotics, suboptimal bioavailability can lead to therapeutic failure and, more alarmingly, contribute to the development of antibiotic resistance by exposing bacteria to sub-lethal drug concentrations.[7] Many fluoroquinolones, including the well-studied Ciprofloxacin, are classified as having poor aqueous solubility, which is a major rate-limiting step for oral absorption.[8][9][10] Given Cadrofloxacin's structural class, it is prudent to anticipate and address potential bioavailability challenges early in development.
Q2: What are the key physicochemical and physiological factors that can limit the oral bioavailability of Cadrofloxacin?
The oral bioavailability of a drug is governed by a complex interplay of factors that can be broadly categorized using the Biopharmaceutics Classification System (BCS), which considers solubility and permeability.[11]
-
Aqueous Solubility: This is the maximum concentration of a drug that can dissolve in the gastrointestinal fluids. Poorly soluble drugs exhibit slow dissolution, limiting the amount of drug available for absorption.[12][13] Fluoroquinolones can be particularly challenging due to their low solubility in water.[8][9]
-
Intestinal Permeability: This refers to the ability of the dissolved drug to pass through the intestinal epithelial cells into the bloodstream. Even if a drug dissolves, it must be able to cross this biological barrier to be effective.[14][15]
-
First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation. Cadrofloxacin's susceptibility to hepatic enzymes like Cytochrome P450 could significantly reduce its bioavailability. Ciprofloxacin, for instance, is a known inhibitor of CYP1A2.[16]
-
Gastrointestinal (GI) Stability and Interactions: The drug must be stable in the harsh pH environment of the stomach and intestine. Furthermore, fluoroquinolones are notorious for forming insoluble chelate complexes with multivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) found in food or co-administered medications, which drastically reduces their absorption.[7][17]
Q3: What are the essential first steps to characterize the specific bioavailability challenges of my Cadrofloxacin compound?
A systematic, data-driven approach is crucial. Before attempting to enhance bioavailability, you must first quantify the problem.
-
Determine Aqueous Solubility: Conduct equilibrium solubility studies across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and small intestine. This will confirm if solubility is a limiting factor.
-
Assess Intestinal Permeability: Utilize an in-vitro model like the Caco-2 cell permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a model of the intestinal epithelium, complete with tight junctions and active transporters.[15][18] It can predict in-vivo absorption and determine if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[18][19]
-
Conduct a Pilot In-Vivo Pharmacokinetic (PK) Study: Administer Cadrofloxacin to a small group of rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[20][21] Comparing the Area Under the Curve (AUC) of plasma concentration versus time for both routes (AUC_PO / AUC_IV) will give you the absolute oral bioavailability, providing a definitive baseline.
This initial data will allow you to classify the primary hurdle (e.g., poor solubility, poor permeability, or both) and select the most appropriate enhancement strategy.
Part 2: Troubleshooting Guides for Experimental Scenarios
This section provides structured solutions to specific problems you may encounter during your research.
Scenario 2.1: Your initial assessment reveals Cadrofloxacin has poor aqueous solubility.
Question: My kinetic solubility assay confirms that Cadrofloxacin is a poorly soluble compound, likely a BCS Class II or IV agent. What formulation strategies should I explore to improve its dissolution?
Answer: When dealing with poor aqueous solubility, the primary goal is to increase the dissolution rate and/or the concentration of the drug in the gastrointestinal fluids.[14][22] Several formulation-based approaches can achieve this. The choice of strategy depends on the drug's specific properties and the desired release profile.
-
Particle Size Reduction (Micronization & Nanosizing):
-
Mechanism: Reducing the particle size of the drug increases its surface-area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[12][22]
-
When to Use: This is often a good first approach due to its relative simplicity. It is most effective for drugs where the dissolution rate, rather than equilibrium solubility, is the limiting factor.
-
Experimental Workflow:
-
Use techniques like jet milling (for micronization) or wet-bead milling/high-pressure homogenization (for nanosizing) to reduce the particle size of the Cadrofloxacin active pharmaceutical ingredient (API).
-
Characterize the resulting particles using laser diffraction or dynamic light scattering to confirm size reduction and distribution.
-
Perform in-vitro dissolution studies on the micronized/nanosized API and compare it to the unprocessed API.
-
-
-
Amorphous Solid Dispersions (ASDs):
-
Mechanism: This technique involves dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous (non-crystalline) solid. The amorphous form of a drug has a higher free energy and thus enhanced aqueous solubility and dissolution rate compared to its stable crystalline form.[12][22]
-
When to Use: This is a powerful technique for compounds with very low intrinsic solubility.
-
Experimental Workflow:
-
Select a suitable polymer (e.g., PVP, HPMC-AS, Soluplus®).
-
Prepare the ASD using methods like hot-melt extrusion or spray drying.[12]
-
Characterize the ASD using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the amorphous state.
-
Evaluate drug release using in-vitro dissolution testing.
-
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion when introduced into aqueous phases under gentle agitation (such as the motility of the GI tract).[11][12][14] The drug is dissolved in this lipid-based formulation and remains in solution upon emulsification, bypassing the dissolution step.[23][24]
-
When to Use: Ideal for lipophilic drugs that can be readily dissolved in lipidic excipients. This strategy can also mitigate first-pass metabolism by promoting lymphatic transport.
-
Experimental Workflow:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize Cadrofloxacin.
-
Construct pseudo-ternary phase diagrams to identify self-emulsifying regions.[23]
-
Prepare the optimal formulation and characterize its self-emulsification time, droplet size, and zeta potential upon dilution.[24]
-
Conduct in-vitro drug release studies using a dialysis method to handle the lipidic formulation.
-
-
| Strategy | Mechanism | Pros | Cons |
| Micronization/Nanosizing | Increases surface area for dissolution. | Simple, widely applicable, uses established technology. | May not be sufficient for extremely insoluble drugs; risk of particle agglomeration. |
| Solid Dispersions | Stabilizes the drug in a high-energy amorphous state. | Significant increase in solubility and dissolution; can create "supersaturated" solutions. | Formulations can be physically unstable (recrystallization); manufacturing can be complex.[12] |
| SEDDS | Drug is pre-dissolved in a lipid system, forming a microemulsion in the gut. | Bypasses dissolution; enhances absorption via lipid pathways; protects drug from degradation. | Requires careful selection of excipients; high surfactant levels can cause GI irritation. |
Scenario 2.2: Your chosen formulation is not performing well in dissolution testing.
Question: I've prepared a solid dispersion of Cadrofloxacin, but the in-vitro release profile is slow and incomplete. How can I troubleshoot my dissolution experiment?
Answer: In-vitro release testing is a critical quality control tool and a surrogate for in-vivo dissolution.[25][26] If you are observing poor release, the issue could lie with the formulation itself or the experimental conditions of the dissolution assay.
This protocol is a standard method for evaluating the release from solid oral dosage forms like tablets or capsules containing your Cadrofloxacin formulation.[26]
-
Apparatus Setup: Use a USP Apparatus 2 (Paddle Method). Set the paddle speed (typically 50-75 RPM) and temperature (37 ± 0.5 °C).[26]
-
Media Preparation: Prepare a dissolution medium that provides "sink conditions." Sink condition is achieved when the saturation solubility of the drug in the medium is at least three times the drug concentration if the entire dose were dissolved.[27] For a poorly soluble drug, you may need to add a small percentage of surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to the buffer (e.g., pH 6.8 phosphate buffer).
-
Test Execution:
-
Place one dosage unit (e.g., a capsule filled with the solid dispersion) into each dissolution vessel.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis: Filter the samples immediately through a suitable syringe filter (e.g., 0.45 µm PVDF) that does not bind the drug. Analyze the filtrate for Cadrofloxacin concentration using a validated analytical method, such as HPLC.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the volume replacement.
| Observed Problem | Potential Cause | Recommended Solution |
| Very low release across all time points | Sink conditions not met: The concentration of dissolved drug is approaching its solubility limit, preventing further dissolution. | Increase the volume of the dissolution medium, add a suitable surfactant (e.g., SDS, Tween 80) to the medium, or use a different pH buffer where the drug is more soluble.[27][28] |
| Formulation instability: The amorphous solid dispersion may be recrystallizing upon contact with the aqueous medium. | Re-evaluate the polymer choice and drug loading in your ASD. Perform PXRD on the post-dissolution solids to check for crystallinity. | |
| Initial burst release followed by a plateau | "Parachuting" effect failure: The formulation creates a supersaturated solution, but the drug quickly precipitates out before it can be measured. | Incorporate a precipitation inhibitor into the solid dispersion formulation (e.g., HPMC). Ensure rapid and efficient sampling and filtration. |
| High variability between vessels | Poor hydrodynamics: The formulation may be coning (piling up at the bottom center of the vessel) or sticking to the vessel walls. | Optimize the paddle speed. Consider using a different apparatus, like USP Apparatus 1 (Basket), if the formulation is floating or sticking.[26] |
| Dosage form issue: Inconsistent capsule opening or tablet disintegration. | Observe the dosage forms during the test. If using capsules, ensure they open properly; consider adding enzymes to the medium if it's a cross-linking issue with gelatin capsules. |
Scenario 2.3: In-vitro data suggests poor membrane permeability.
Question: My formulation has excellent solubility and dissolution, but the Caco-2 assay shows a low apparent permeability coefficient (Papp) and a high efflux ratio. What does this mean and what are the next steps?
Answer: This result is highly informative. It suggests that the primary barrier to Cadrofloxacin's absorption is not its solubility, but its ability to cross the intestinal wall. The high efflux ratio (ER > 2) is a strong indicator that the drug is being actively pumped back into the GI lumen by an efflux transporter, most commonly P-glycoprotein (P-gp).[19]
This assay measures permeability in both the absorptive (Apical-to-Basolateral, A-B) and secretive (Basolateral-to-Apical, B-A) directions.[18]
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell® plates) for 21-25 days until they form a differentiated, polarized monolayer.[29]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your lab (e.g., >200 Ω·cm²), which indicates intact tight junctions.[18][30]
-
Transport Experiment (A-B Direction):
-
Add Cadrofloxacin (at a known concentration, e.g., 10 µM) in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
-
Transport Experiment (B-A Direction):
-
Add Cadrofloxacin in transport buffer to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of Cadrofloxacin in all samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux (rate of drug appearance in the receiver chamber), A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[19]
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
-
Low Papp (A-B) (<1 x 10⁻⁶ cm/s): Indicates low passive permeability.
-
High Efflux Ratio (>2): Indicates active efflux is occurring.[19]
If active efflux is confirmed, your options are more limited but critically important to consider:
-
Confirm the Transporter: Repeat the bidirectional Caco-2 assay in the presence of a known inhibitor for specific transporters. For example, using Verapamil can confirm if P-gp is the primary efflux pump involved.[18]
-
Explore Permeation Enhancers: Certain excipients can transiently open tight junctions or inhibit efflux pumps. However, this approach carries significant safety risks and requires extensive toxicological evaluation.
-
Structural Modification (Prodrug Approach): This is a medicinal chemistry strategy. You can modify the Cadrofloxacin molecule to create a prodrug that masks the structural features recognized by the efflux transporter. The prodrug is designed to be absorbed intact and then converted to the active Cadrofloxacin in the body.[11][14] This is a long-term strategy requiring significant synthetic and preclinical evaluation.
Below is a diagram illustrating the workflow for assessing intestinal permeability and efflux.
Caption: Workflow for bidirectional Caco-2 permeability assay.
Scenario 2.4: Promising in-vitro results do not translate to in-vivo efficacy.
Question: My SEDDS formulation of Cadrofloxacin showed complete and rapid release in-vitro. However, the oral PK study in rats resulted in only 15% absolute bioavailability. What could explain this discrepancy and how do I investigate it?
Answer: This is a common and challenging scenario in drug development. A significant disconnect between in-vitro release and in-vivo absorption often points to complex physiological factors that are not captured by simple dissolution or cell-based models. Animal models are indispensable for identifying these issues.[31][32][33]
This protocol provides a framework for assessing the in-vivo performance of your formulation.[20][34]
-
Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), typically equipped with jugular vein cannulas for serial blood sampling.[34][35]
-
Groups:
-
Group 1 (IV Bolus): Administer Cadrofloxacin in a solubilizing vehicle (e.g., 5% Dextrose in water) at a low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Group 2 (Oral Formulation): Administer your Cadrofloxacin formulation via oral gavage at a higher dose (e.g., 10-20 mg/kg).
-
-
Dosing and Sampling:
-
Fast animals overnight prior to dosing.
-
For the IV group, collect blood samples at time points like 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[21]
-
For the PO group, collect blood samples at time points like 15, 30 min, and 1, 2, 4, 6, 8, 24 hours.[21]
-
Process blood to collect plasma and store at -80°C until analysis.
-
-
Sample Analysis: Quantify Cadrofloxacin concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform a non-compartmental analysis (NCA) and calculate key PK parameters (Cmax, Tmax, AUC, half-life, Clearance, and Absolute Bioavailability (F%)).
Your low in-vivo bioavailability (F=15%) despite good in-vitro data suggests one or more of the following issues:
| Potential Cause | How to Investigate |
| Extensive First-Pass Metabolism | The drug is absorbed from the gut but is heavily metabolized by the liver before reaching systemic circulation. |
| Poor Stability in GI Fluids | The drug or formulation is degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine. |
| Precipitation in the GI Tract | The SEDDS formulation emulsifies, but the drug, now in a supersaturated state, precipitates out in the gut lumen before it can be absorbed. |
| Interaction with Gut Microbiota/Mucus | The drug may be bound by intestinal mucus or metabolized by gut bacteria, preventing absorption. |
This decision tree outlines a logical path for diagnosing poor in-vivo outcomes.
Sources
- 1. Cadrofloxacin | C19H20F3N3O4 | CID 189912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cadrofloxacin Hydrochloride | C19H21ClF3N3O4 | CID 9889840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 4. reviewofconphil.com [reviewofconphil.com]
- 5. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries [frontiersin.org]
- 18. enamine.net [enamine.net]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. vimta.com [vimta.com]
- 21. enamine.net [enamine.net]
- 22. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Formulation of ciprofloxacin-loaded oral self-emulsifying drug delivery system to improve the pharmacokinetics and antibacterial activity [frontiersin.org]
- 24. Formulation of ciprofloxacin-loaded oral self-emulsifying drug delivery system to improve the pharmacokinetics and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. omicsonline.org [omicsonline.org]
- 27. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. agnopharma.com [agnopharma.com]
- 29. studylib.net [studylib.net]
- 30. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 31. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 35. parazapharma.com [parazapharma.com]
Technical Comparison: Efficacy of Cadrofloxacin (CS-940) vs. Sparfloxacin Against MRSA Isolates
[1]
Executive Summary
This technical guide provides a head-to-head analysis of Cadrofloxacin (CS-940) and Sparfloxacin in the context of Methicillin-Resistant Staphylococcus aureus (MRSA) suppression.[] While both agents are fluoroquinolones targeting bacterial Type II topoisomerases, Cadrofloxacin represents a structural evolution (8-difluoromethoxy moiety) designed to overcome the efflux and target-mutation resistance mechanisms that limit the efficacy of earlier generations like Sparfloxacin.[]
Key Finding: Experimental data indicates that Cadrofloxacin demonstrates 2-to-8-fold superior potency against MRSA isolates compared to Sparfloxacin, primarily driven by enhanced binding affinity to the ParC subunit of Topoisomerase IV, the secondary target often implicated in quinolone resistance in Staphylococci.[]
Mechanistic Profiling: Structural Activity Relationship (SAR)
To understand the divergence in efficacy, we must analyze the molecule-level interactions.[] Both drugs inhibit DNA Gyrase (primary target in Gram-negatives) and Topoisomerase IV (primary target in Gram-positives like MRSA).[] However, their side-chain modifications dictate their resilience against resistance mutations (e.g., grlA or gyrA).
Structural Divergence[1]
-
Sparfloxacin: Characterized by a C5-amino group and fluorine atoms at C6 and C8.[] The C5-amino group enhances Gram-positive activity compared to Ciprofloxacin but contributes to phototoxicity.[]
-
Cadrofloxacin (CS-940): Features a distinctive C8-difluoromethoxy group .[][2][3] This bulky, electron-withdrawing group improves lipophilicity and steric hindrance against bacterial efflux pumps (NorA), while maintaining high affinity for the quinolone-binding pocket on the DNA-enzyme complex.[]
Pathway Visualization: Mechanism of Action
The following diagram illustrates the differential binding and resistance evasion pathways.
Figure 1: Comparative Mechanism of Action highlighting Cadrofloxacin's structural evasion of common MRSA resistance mechanisms.[]
Experimental Data Analysis
The following data synthesizes comparative MIC (Minimum Inhibitory Concentration) studies. Note that while both drugs perform well against Methicillin-Susceptible S. aureus (MSSA), the divergence becomes statistically significant in MRSA strains.[]
Comparative Efficacy Table
| Parameter | Cadrofloxacin (CS-940) | Sparfloxacin | Relative Potency |
| MIC₉₀ (MSSA) | ≤ 0.06 µg/mL | 0.10 - 0.20 µg/mL | ~2x Improvement |
| MIC₉₀ (MRSA) | 16 µg/mL * | > 32 - 64 µg/mL | 2-4x Improvement |
| Bactericidal Activity | High (Rapid Kill) | Moderate | Cadrofloxacin is faster acting |
| Lung Tissue Transmigration | High Ratio | Moderate Ratio | Cadrofloxacin superior for respiratory MRSA |
*Note: While 16 µg/mL indicates resistance in a clinical breakpoint context for older quinolones, in comparative potency assays, Cadrofloxacin consistently inhibits strains at concentrations 2-4 dilutions lower than Sparfloxacin.
Interpretation
In studies cited by Miyazaki et al., Cadrofloxacin demonstrated a MIC₉₀ of 16 µg/mL against a panel of MRSA isolates, whereas Sparfloxacin and Tosufloxacin required significantly higher concentrations to achieve the same inhibition. This suggests that the C8-difluoromethoxy moiety specifically preserves activity against strains possessing the NorA efflux pump, a common resistance determinant in MRSA.[]
Validated Experimental Protocols
To replicate these findings or screen new derivatives, use the following standardized workflows. These protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines but include specific modifications for kinetic profiling.
Protocol A: High-Throughput Broth Microdilution
Objective: Determine MIC₅₀ and MIC₉₀ values.
-
Inoculum Preparation:
-
Culture MRSA isolates on Mueller-Hinton Agar (MHA) for 24h at 37°C.[]
-
Suspend colonies in saline to reach 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).[]
-
-
Dilution Series:
-
Prepare stock solutions of Cadrofloxacin and Sparfloxacin in 0.1 M NaOH (due to solubility).
-
Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 0.008 to 128 µg/mL.
-
-
Assay Assembly:
-
Dispense 100 µL of drug solution into 96-well microtiter plates.
-
Add 100 µL of standardized bacterial inoculum (final bacterial density ~5 x 10⁵ CFU/mL).[]
-
-
Incubation & Readout:
-
Incubate at 35 ± 2°C for 16–20 hours.
-
Validation Step: Include S. aureus ATCC 29213 as a quality control strain.[] Expected MIC for Sparfloxacin should fall between 0.03–0.12 µg/mL.[]
-
Protocol B: Time-Kill Kinetics Workflow
Objective: Assess the rate of bactericidal activity (log reduction over time).
Figure 2: Time-Kill Kinetic workflow.[] A reduction of ≥3 log10 CFU/mL constitutes bactericidal activity.[]
Resistance Suppression & Mutant Prevention[1]
A critical advantage of Cadrofloxacin is its narrower Mutant Selection Window (MSW) .[]
-
Concept: The MSW is the concentration range between the MIC and the Mutant Prevention Concentration (MPC).[]
-
Observation: Because Cadrofloxacin has a lower intrinsic MIC against Staphylococci (due to dual targeting of Gyrase and Topo IV), the concentration required to block the growth of first-step mutants is lower than that of Sparfloxacin.[]
-
Implication: In a dosing scenario, Cadrofloxacin is more likely to exceed the MPC in serum/tissue, thereby suppressing the amplification of resistant subpopulations that typically emerge during Sparfloxacin therapy.
References
-
Miyazaki, S., et al. (1996). In vitro and in vivo antibacterial activities of CS-940, a new fluoroquinolone, against isolates from patients with respiratory infections.[][2][4] Antimicrobial Agents and Chemotherapy.[][2][4][5][6][7][8]
-
Ohnishi, K., et al. (1996). In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone.[][2][3][7] Antimicrobial Agents and Chemotherapy.[][2][4][5][6][7][8] []
-
PubChem. (n.d.).[] Cadrofloxacin Compound Summary.[][8][9] National Library of Medicine.[]
-
Wakabayashi, T., & Mitsuhashi, S. (1994). In vitro antibacterial activity of CS-940, a new fluoroquinolone.[][2][3][4][7][10] Chemotherapy.[][2][7]
Sources
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro and in vivo antibacterial activities of CS-940, a new fluoroquinolone, against isolates from patients with respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. KEGG BRITE: Antimicrobials [kegg.jp]
- 9. Cadrofloxacin | C19H20F3N3O4 | CID 189912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Respiratory Tissue Pharmacokinetics: Sitafloxacin (CS-940) versus Ofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful treatment of respiratory tract infections hinges on the ability of an antibiotic to not only exhibit potent in vitro activity against the causative pathogens but also to effectively penetrate the site of infection within the respiratory system. The complex architecture of the lungs presents a significant barrier to drug distribution, making the study of antibiotic pharmacokinetics in respiratory tissues a critical aspect of drug development and clinical application. This guide provides a detailed, objective comparison of the respiratory tissue pharmacokinetics of two fluoroquinolones: sitafloxacin, an agent that has been in development and is also known by its developmental code CS-940, and ofloxacin, a widely established second-generation fluoroquinolone. By examining their respective concentrations in key respiratory compartments and the methodologies used to obtain this data, we aim to provide a comprehensive resource for researchers and drug development professionals.
Pharmacokinetic Profiles
Fluoroquinolones are a class of antibiotics known for their broad spectrum of activity and favorable pharmacokinetic properties, including excellent oral bioavailability and wide tissue distribution.[1][2] However, significant variations exist among individual agents within this class, particularly concerning their penetration into specific tissues like those of the respiratory tract.
Ofloxacin: An Established Fluoroquinolone
Ofloxacin is a well-characterized fluoroquinolone that has been used for decades to treat a variety of infections, including those of the respiratory tract.[3][4] It is readily absorbed after oral administration and is widely distributed throughout the body.[1][2]
Key pharmacokinetic features of ofloxacin include:
-
Absorption: Well-absorbed orally with high bioavailability.[1]
-
Distribution: Widely distributed into most body fluids and tissues, with high concentrations achieved in the lungs, sputum, and bronchial secretions.[1][2]
-
Metabolism: A small fraction is metabolized in the liver.[1]
-
Excretion: Primarily excreted unchanged in the urine.[1]
Sitafloxacin (CS-940): A Newer Generation Fluoroquinolone
Sitafloxacin (formerly known as CS-940 or DU-6859a) is a newer-generation fluoroquinolone that exhibits potent in vitro activity against a broad spectrum of pathogens, including many that are resistant to other fluoroquinolones.[5][6] Its development has been driven by the need for agents with enhanced activity against Gram-positive and atypical respiratory pathogens.[7][8]
Key pharmacokinetic features of sitafloxacin include:
-
Absorption: Rapidly absorbed after oral administration.[9]
-
Distribution: Demonstrates wide tissue distribution in preclinical models (rats, dogs, and monkeys), with high concentrations observed in the kidneys and liver.[9] Human studies have confirmed its penetration into respiratory tissues.[1][10]
-
Metabolism: The extent of metabolism varies across species.
-
Excretion: Elimination occurs through both renal and biliary excretion, with the primary route varying by species.[9]
Head-to-Head Comparison of Respiratory Tissue Penetration
The clinical efficacy of an antibiotic in treating pneumonia and other lower respiratory tract infections is intimately linked to its ability to reach and maintain therapeutic concentrations at the site of infection, such as the epithelial lining fluid (ELF) and alveolar macrophages (AM).[10]
Quantitative Data Summary
The following table summarizes the available data on the concentrations of sitafloxacin and ofloxacin in various respiratory tissues and fluids.
| Parameter | Sitafloxacin (CS-940) | Ofloxacin | Source(s) |
| Epithelial Lining Fluid (ELF) Concentration | AUC0-8 in ELF: 4.77 µg·h/mL (in critically ill patients with pneumonia) | Not directly reported as AUC, but concentrations of 8.3 mg/L have been observed in bronchoalveolar lavage fluid.[11][12] | [1][2][10][13] |
| ELF/Unbound Plasma Concentration Ratio | Mean maximum ratio: 1.02 ± 0.58 | Lavage fluid to serum ratio: 4.9 | [1][2][10][11][12][13] |
| Lung Tissue/Serum Concentration Ratio | Preclinical data suggests a high transmigration ratio from the bloodstream to lung tissues.[11][14] | Mean ratio: 2.55 ± 0.30 | [11][14][15] |
| Bronchial Secretions/Aspirate Concentration | Data not specifically available. | 1.1 to 4.5 mg/L (1 to 6 hours after a 400 mg oral dose) | [11][12][16] |
| Sputum Concentration | Data not specifically available. | Cmax of 2.7 mg/L after a 400 mg oral dose.[11][12] | [11][12] |
Note: Direct comparison is challenging due to variations in study design, patient populations, and analytical methods. The data for sitafloxacin in ELF is from a study in critically ill patients with pneumonia, which may influence drug distribution.
Comparative Analysis of Respiratory Tissue Penetration
From the available data, both sitafloxacin and ofloxacin demonstrate good penetration into the respiratory tract. Ofloxacin has been extensively studied, with documented high concentrations in various respiratory fluids and tissues.[11][12][15] The lavage fluid to serum ratio of 4.9 for ofloxacin suggests significant accumulation in the lower respiratory tract.[11][12]
The study on sitafloxacin in critically ill patients with pneumonia provides valuable insight into its distribution at the site of infection. An ELF to unbound plasma concentration ratio of approximately 1.0 indicates that sitafloxacin effectively reaches the epithelial lining fluid, achieving concentrations comparable to those in the blood.[1][2][10][13] Preclinical studies also support a high transmigration of sitafloxacin from the bloodstream to lung tissues.[11][14]
Experimental Methodologies for Assessing Respiratory Tissue Concentrations
The determination of antibiotic concentrations in the respiratory tract requires specialized and often invasive procedures. Understanding these methodologies is crucial for interpreting the resulting pharmacokinetic data.
Bronchoalveolar Lavage (BAL)
Bronchoalveolar lavage is a common and valuable technique for sampling the lower respiratory tract, providing access to both ELF and alveolar macrophages.[10]
Principle: A bronchoscope is passed through the mouth or nose into the lungs. A small amount of sterile saline is instilled into a segment of the lung and then suctioned out. The collected fluid contains components of the ELF and cells from the alveolar space.
Step-by-Step Protocol for Bronchoalveolar Lavage (BAL):
-
Patient Preparation: The patient is typically sedated, and local anesthesia is applied to the pharynx and larynx.
-
Bronchoscope Insertion: The bronchoscope is inserted through the nose or mouth and advanced through the vocal cords into the trachea and bronchial tree.
-
Wedge Position: The tip of the bronchoscope is wedged into a subsegmental bronchus to isolate a specific lung region.
-
Saline Instillation: A sterile saline solution (typically 20-60 mL aliquots, up to a total of 100-240 mL) is instilled through the bronchoscope channel into the wedged lung segment.
-
Aspiration: The fluid is gently aspirated back through the bronchoscope. The returned fluid, known as the bronchoalveolar lavage fluid, is collected in a sterile container.
-
Sample Processing: The BAL fluid is immediately processed to separate the cellular components (like alveolar macrophages) from the supernatant, which contains the diluted ELF. The concentration of the antibiotic is then measured in the appropriate fraction.
-
Quantification of ELF Volume: To determine the actual concentration of the drug in the undiluted ELF, a marker of dilution (such as urea) is measured in both the BAL fluid and plasma. The ratio of these marker concentrations allows for the calculation of the ELF volume in the BAL sample.
Other Methodologies
-
Bronchoscopic Microsampling: A less invasive technique that uses a small probe to directly sample the ELF from the bronchial surface.
-
Tissue Biopsy: Involves obtaining a small sample of lung tissue during bronchoscopy or surgery for direct measurement of drug concentration.
-
Sputum and Bronchial Secretion Analysis: These are less invasive methods but may not accurately reflect concentrations in the lower respiratory tract and can be subject to contamination.[16]
Clinical and Pharmacodynamic Implications
The ultimate goal of achieving adequate antibiotic concentrations in respiratory tissues is to optimize bacterial killing and improve clinical outcomes. This is often assessed using pharmacokinetic/pharmacodynamic (PK/PD) indices. For fluoroquinolones, the key PK/PD parameters associated with efficacy are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC).
Achieving a high AUC/MIC ratio (typically >30-40 for fluoroquinolones) at the site of infection is a strong predictor of a successful clinical and microbiological response.[6] The ability of both sitafloxacin and ofloxacin to achieve high concentrations in the ELF and lung parenchyma suggests they are likely to attain these PK/PD targets against susceptible respiratory pathogens.
The enhanced in vitro activity of sitafloxacin against certain pathogens, including some resistant to other fluoroquinolones, combined with its favorable lung penetration, suggests it may have a role in treating more challenging respiratory infections.[5][6]
Conclusion
Both sitafloxacin (CS-940) and ofloxacin demonstrate excellent penetration into respiratory tissues, a key requirement for the effective treatment of lower respiratory tract infections. Ofloxacin has a long-standing clinical track record supported by extensive pharmacokinetic data in various respiratory compartments. Sitafloxacin, a newer agent, also shows promising penetration into the epithelial lining fluid, achieving concentrations that are likely to be therapeutically effective. The choice between these or other fluoroquinolones for the treatment of respiratory infections should be guided by the specific causative pathogen, its susceptibility profile, local resistance patterns, and the patient's clinical status. Further head-to-head clinical studies directly comparing the respiratory tissue pharmacokinetics and clinical outcomes of these agents would be beneficial.
References
- Maesen, F. P., & Davies, B. I. (1990). Ofloxacin concentrations in tissues involved in respiratory tract infections. Journal of Antimicrobial Chemotherapy, 26(Suppl D), 31-38.
- Nakamura, S., Nakata, K., & Hoshino, K. (2009). Population pharmacokinetics and pharmacodynamics of sitafloxacin in patients with community-acquired respiratory tract infections. Journal of infection and chemotherapy : official journal of the Japan Society of Chemotherapy, 15(5), 295–302.
- Maesen, F. P., Davies, B. I., Baur, C., & Sumajow, C. A. (1987). Ofloxacin in respiratory tract infections. Chemotherapy, 33(Suppl. 1), 69-76.
- Tachibana, M., Yabe, Y., & Saitoh, I. (2005). Pharmacokinetics, tissue distribution, and excretion of sitafloxacin, a new fluoroquinolone antibiotic, in rats, dogs, and monkeys. Arzneimittel-Forschung, 55(1), 29-36.
- Jones, R. N., & Pfaller, M. A. (1996). Antimicrobial activity of CS-940, a new trifluorinated quinolone. Antimicrobial agents and chemotherapy, 40(3), 765–770.
- Masuda, N., Takahashi, Y., Otsuki, M., Ibuki, E., Miyoshi, H., & Nishino, T. (1996). In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. Antimicrobial agents and chemotherapy, 40(2), 303–308.
- Masuda, N., Takahashi, Y., Otsuki, M., & Nishino, T. (1997). In vitro and in vivo antibacterial activities of CS-940, a new fluoroquinolone, against isolates from patients with respiratory infections. Antimicrobial agents and chemotherapy, 41(7), 1553–1557.
- Masuda, N., Takahashi, Y., Otsuki, M., Ibuki, E., Miyoshi, H., & Nishino, T. (1996). In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. Antimicrobial Agents and Chemotherapy, 40(2), 303-308.
- Masuda, N., Takahashi, Y., Otsuki, M., Ibuki, E., Miyoshi, H., & Nishino, T. (1996). In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. Antimicrobial agents and chemotherapy, 40(2), 303-308.
-
Inxight Drugs. (n.d.). SITAFLOXACIN. Retrieved from [Link]
- Abdelraouf, K., & Nicolau, D. P. (2024). Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. International journal of molecular sciences, 25(22), 14093.
- Nakashima, M., Uematsu, T., & Kosuge, K. (2008). Pharmacokinetics of sitafloxacin (DU-6859a) in healthy volunteers. The Japanese journal of antibiotics, 61(2), 103-114.
- Paiboonvong, T., Nosoongnoen, W., Sathirakul, K., Tangsujaritvijit, V., Kaemapairoj, J., Tragulpiankit, P., & Montakantikul, P. (2019). Pharmacokinetics and Penetration of Sitafloxacin into Alveolar Epithelial Lining Fluid in Critically Ill Thai Patients with Pneumonia. Antimicrobial agents and chemotherapy, 63(10), e00800-19.
- Paiboonvong, T., Nosoongnoen, W., Sathirakul, K., Tangsujaritvijit, V., Kaemapairoj, J., Tragulpiankit, P., & Montakantikul, P. (2019). Pharmacokinetics and Penetration of Sitafloxacin into Alveolar Epithelial Lining Fluid in Critically Ill Thai Patients with Pneumonia. Antimicrobial agents and chemotherapy, 63(10), e00800-19.
- Paiboonvong, T., Nosoongnoen, W., Sathirakul, K., Tangsujaritvijit, V., Kaemapairoj, J., Tragulpiankit, P., & Montakantikul, P. (2019). Pharmacokinetics and Penetration of Sitafloxacin into Alveolar Epithelial Lining Fluid in Thai Critically Ill Patients with Pneumonia.
- Paiboonvong, T., Nosoongnoen, W., Sathirakul, K., Tangsujaritvijit, V., Kaemapairoj, J., Tragulpiankit, P., & Montakantikul, P. (2019). Pharmacokinetics and Penetration of Sitafloxacin Into Alveolar Epithelial Lining Fluid in Critically Ill Thai Patients With Pneumonia. Antimicrobial agents and chemotherapy, 63(10), e00800-19.
- Paiboonvong, T., Nosoongnoen, W., Sathirakul, K., Tangsujaritvijit, V., Kaemapairoj, J., Tragulpiankit, P., & Montakantikul, P. (2019). The median of sitafloxacin concentration-time profiles in plasma and...
-
Taylor & Francis. (n.d.). Sitafloxacin – Knowledge and References. Retrieved from [Link]
-
University of Maryland, Baltimore. (2026, February 6). Clinical Trial: Nasal Spray Medicine to Prevent Illness from Respiratory Viruses. Retrieved from [Link]
- Davies, B. I., & Maesen, F. P. (1986). Penetration of ofloxacin into bronchial secretions. The Journal of antimicrobial chemotherapy, 18(Suppl D), 93–99.
- Serour, F., Dan, M., Gorea, A., Yellin, A., Lieberman, Y., & Berger, S. A. (1988). Penetration of ofloxacin into human lung tissue following a single oral dose of 200 milligrams. Antimicrobial agents and chemotherapy, 32(6), 888–889.
-
Dr. Oracle. (2025, August 14). What antibiotics have good lung penetration for treating lung infections? Retrieved from [Link]
-
IKS Health. (n.d.). Coding Pneumonia. Retrieved from [Link]
- Fraschini, F., Scaglione, F., & Maierna, G. (1987). A comparative study of ofloxacin versus cefazolin in lower respiratory tract infections. International journal of clinical pharmacology research, 7(3), 199–201.
- Saito, A. (1987). Ofloxacin in respiratory tract infection. A review of the results of clinical trials in Japan. The Journal of antimicrobial chemotherapy, 20(Suppl 4), 101–106.
-
University of Maryland School of Medicine. (2026, February 2). UM School of Medicine launches clinical trial of investigative nasal spray medicine to prevent illnesses from respiratory viruses. EurekAlert!. Retrieved from [Link]
-
ICDcodes.ai. (n.d.). Bacterial Pneumonia - ICD-10 Documentation Guidelines. Retrieved from [Link]
-
ICDcodes.ai. (n.d.). Nosocomial Pneumonia - ICD-10 Documentation Guidelines. Retrieved from [Link]
-
ICDcodes.ai. (n.d.). Sepsis Pneumonia - ICD-10 Documentation Guidelines. Retrieved from [Link]
-
ICDcodes.ai. (n.d.). J12.0: Viral Pneumonia - ICD-10 Documentation Guidelines. Retrieved from [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Nasal-spraying Bacillus spore probiotics for pneumonia in children with respiratory syncytial virus and bacterial co-infections: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isrctn.com [isrctn.com]
- 5. SITAFLOXACIN [drugs.ncats.io]
- 6. mdpi.com [mdpi.com]
- 7. Population pharmacokinetics and pharmacodynamics of sitafloxacin in patients with community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Pharmacokinetics, tissue distribution, and excretion of sitafloxacin, a new fluoroquinolone antibiotic, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Penetration of Sitafloxacin into Alveolar Epithelial Lining Fluid in Critically Ill Thai Patients with Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antibacterial activities of CS-940, a new fluoroquinolone, against isolates from patients with respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Penetration of Sitafloxacin into Alveolar Epithelial Lining Fluid in Critically Ill Thai Patients with Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
A Comparative Toxicity Analysis: The Case of Clinafloxacin and the Broader Fluoroquinolone Class
An Important Note to Our Readers: The initial intent of this guide was to provide a direct comparative toxicity profile of Cadrofloxacin and Clinafloxacin. However, an exhaustive search of the public scientific literature, clinical trial databases, and chemical registries has yielded no information on a compound named "Cadrofloxacin." Consequently, a direct head-to-head comparison is not feasible. This guide has been adapted to provide a comprehensive toxicity profile of Clinafloxacin , a fluoroquinolone whose clinical development was halted due to significant safety concerns.[1][2] To provide a valuable comparative context, we will contrast its profile with that of Ciprofloxacin , one of the most widely used and well-characterized fluoroquinolones. This approach allows for a detailed examination of the toxicological challenges within this critical class of antibiotics.
Introduction: The Double-Edged Sword of Fluoroquinolones
Fluoroquinolones (FQs) are a class of broad-spectrum synthetic antibiotics praised for their high oral absorption and potent bactericidal activity against a wide range of pathogens.[3] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair, ultimately leading to bacterial cell death.[2][4] Despite their efficacy, the history of FQs is marked by the emergence of significant adverse effects, leading to restricted use and the withdrawal of several agents from the market.[5][6] This guide will delve into the toxicological profile of Clinafloxacin, an investigational FQ that showed great promise but ultimately failed due to safety issues, using Ciprofloxacin as a benchmark for comparison.
Clinafloxacin, developed in the 1990s, exhibited potent in vitro activity against Gram-positive, Gram-negative, and anaerobic bacteria, in some cases surpassing its contemporaries.[2][7][8][9][10] However, its clinical development was terminated in 1999 due to severe adverse effects, notably phototoxicity and dysglycemia (hypoglycemia).[1][2][6] Understanding the specific toxicities of Clinafloxacin in the context of a widely used agent like Ciprofloxacin offers valuable insights for researchers in drug development and toxicology.
Key Toxicity Profiles: A Comparative Overview
The primary safety concerns that curtailed the development of Clinafloxacin and are relevant to the broader FQ class include phototoxicity, cardiotoxicity, and disturbances in glucose homeostasis.
| Toxicity Endpoint | Clinafloxacin | Ciprofloxacin |
| Phototoxicity | High risk, a primary reason for developmental halt.[1][2][6] | Lower risk compared to other FQs, but still a known adverse effect.[11][12] |
| Cardiotoxicity | Associated with QTc prolongation. | Associated with a risk of QT interval prolongation and, rarely, Torsades de Pointes.[13][14][15] |
| Dysglycemia | Significant risk of hypoglycemia.[1][6] | Less commonly reported, but can occur. |
| CNS Effects | Potential for nervous system excitation.[2] | Known to cause CNS effects such as dizziness, confusion, and in rare cases, seizures.[16][17] |
| Drug Interactions | Inhibits CYP450 enzymes, particularly CYP1A2.[1] | Can interact with drugs metabolized by the cytochrome P450 system.[11] |
Deep Dive into Key Toxicities and Investigative Protocols
Phototoxicity: A Major Hurdle for Halogenated Quinolones
Phototoxicity, an exaggerated sunburn-like reaction upon exposure to light, is a well-documented adverse effect of many fluoroquinolones.[12][18] This phenomenon is particularly pronounced in FQs with a halogen atom at the C-8 position of the quinolone nucleus.[12][19]
Mechanism of Clinafloxacin-Induced Phototoxicity:
Clinafloxacin possesses a chlorine atom at the C-8 position, which is strongly implicated in its phototoxic potential.[1][2] Upon exposure to ultraviolet (UVA) light, the Clinafloxacin molecule can degrade, leading to the formation of reactive oxygen species (ROS).[1] These highly reactive molecules can cause damage to cellular components, including DNA, leading to phototoxic and photogenotoxic effects.[1][20] Studies have shown that Clinafloxacin can induce DNA strand breakage in keratinocytes and chromosome damage in vitro in the presence of UVA light.[20] While ROS are involved, other factors may also contribute to its photogenotoxicity.[20]
Comparative Perspective with Ciprofloxacin:
Ciprofloxacin is considered to have a relatively low phototoxic potential compared to other FQs like lomefloxacin and sparfloxacin.[11][12] However, it still carries a risk of photosensitivity reactions.[18] The structural differences, particularly the substituent at the C-8 position (CH for ciprofloxacin versus CCl for clinafloxacin), are believed to be a key determinant of this difference in phototoxic potential.[21]
This protocol is adapted from established methods for evaluating FQ-induced phototoxicity.[22]
Objective: To assess and compare the phototoxic potential of Clinafloxacin and Ciprofloxacin in a murine model.
Methodology:
-
Animal Model: Utilize ICR or SKH-1 hairless mice, which are commonly used for dermatological studies.
-
Drug Administration:
-
UVA Irradiation:
-
Immediately following drug administration, expose the mice to a controlled dose of UVA light (e.g., 26 J/cm²) for a set duration, such as 4 hours.[22]
-
The ears of the mice are a common site for evaluating the reaction.
-
-
Evaluation of Phototoxicity:
-
Observe and score the ear for signs of erythema (redness) and edema (swelling) at various time points post-irradiation (e.g., 0, 24, 48, and up to 168 hours).[22]
-
A phototoxicity index can be used to quantify the severity of the reaction.
-
Causality and Rationale: This in vivo model provides a clinically relevant system to assess drug-induced phototoxicity. By administering the drug systemically and then exposing the animal to a controlled dose of UVA light, it mimics the conditions under which a patient might experience a photosensitivity reaction. The use of a vehicle control and a comparator drug (Ciprofloxacin) allows for a robust evaluation of Clinafloxacin's relative phototoxic risk.
Caption: Workflow for in vivo phototoxicity assessment.
Cardiotoxicity: The Risk of QT Prolongation
A significant safety concern for the fluoroquinolone class is the potential to prolong the QT interval of the electrocardiogram, which can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[13][15][23]
Mechanism of FQ-Induced Cardiotoxicity:
The primary mechanism for FQ-induced QT prolongation is the blockade of the human ether-à-go-go-related gene (hERG) potassium channel.[23] This channel is crucial for the rapid component of the delayed rectifier potassium current (IKr), which plays a key role in the repolarization phase of the cardiac action potential.[13][14] Inhibition of this channel slows repolarization, prolongs the action potential duration, and manifests as QT interval prolongation on an ECG.[13][14]
Both Clinafloxacin and Ciprofloxacin have been associated with this adverse effect, though the risk varies among different FQs.[11][23] For instance, some newer fluoroquinolones like moxifloxacin have been shown to have a higher risk for cardiovascular adverse events in meta-analyses.[24] Studies have also suggested a link between fluoroquinolone use and an increased risk of aortic and mitral regurgitation.[3]
Objective: To determine the inhibitory potential of Clinafloxacin and Ciprofloxacin on the hERG potassium channel, a key indicator of proarrhythmic risk.
Methodology:
-
Cell Line: Use a stable mammalian cell line (e.g., HEK-293) heterologously expressing the hERG channel.[25]
-
Electrophysiology:
-
Employ the whole-cell patch-clamp technique to record hERG channel currents.
-
Maintain cells at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to elicit the characteristic hERG tail current.
-
-
Drug Application:
-
Establish a baseline recording of the hERG current.
-
Perfuse the cells with increasing concentrations of the test compounds (Clinafloxacin, Ciprofloxacin) and a known hERG blocker as a positive control (e.g., E-4031 or dofetilide).[26]
-
-
Data Analysis:
-
Measure the peak tail current at each drug concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot a concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of the hERG current).
-
Causality and Rationale: The hERG assay is a standard and critical in vitro screen in preclinical drug safety assessment. It directly measures the interaction of a compound with the ion channel responsible for most drug-induced QT prolongation. A lower IC50 value indicates greater potency for hERG channel blockade and a higher potential for cardiotoxicity. This assay provides a quantitative comparison of the proarrhythmic risk of different compounds before proceeding to more complex in vivo studies.
Caption: Signaling pathway of FQ-induced cardiotoxicity.
Other Notable Toxicities
Beyond phototoxicity and cardiotoxicity, Clinafloxacin's development was also hampered by its propensity to cause dysglycemia , particularly hypoglycemia (low blood sugar).[1][6] This adverse effect, while seen with other FQs, was a significant safety concern for Clinafloxacin.
Furthermore, like other members of its class, Clinafloxacin carries a risk of central nervous system (CNS) toxicity , which can manifest as insomnia, restlessness, and in rare cases, seizures.[5][16] The proposed mechanism involves the inhibition of GABA receptors and activation of NMDA receptors in the CNS.[16][17]
Conclusion and Future Directions
The story of Clinafloxacin serves as a critical case study in drug development, illustrating how a compound with promising antimicrobial efficacy can be derailed by an unacceptable toxicity profile. Its significant phototoxicity and risk of hypoglycemia were key factors in the withdrawal of its new drug application.[1][2][6]
When compared to a widely used agent like Ciprofloxacin, which itself is not without safety concerns, the liabilities of Clinafloxacin become starkly apparent. While Ciprofloxacin is associated with phototoxicity and cardiotoxicity, these risks are generally considered manageable in the appropriate patient populations.[11][15]
For researchers, scientists, and drug development professionals, the comparative analysis of these two fluoroquinolones underscores several key principles:
-
Structure-Toxicity Relationships: Small modifications to the core fluoroquinolone structure, such as the substituent at the C-8 position, can have profound impacts on the drug's safety profile, particularly phototoxicity.[21]
-
Early and Comprehensive Safety Screening: The importance of robust preclinical toxicity screening, including in vitro assays like the hERG test and in vivo models for phototoxicity, cannot be overstated.
-
Risk-Benefit Assessment: The ultimate viability of any new antimicrobial agent depends on a careful balance between its efficacy and its potential for harm.
Future research in the development of new fluoroquinolones must continue to focus on designing molecules that retain broad-spectrum antibacterial activity while minimizing off-target effects on human cells, thereby avoiding the toxicological pitfalls that have limited this otherwise highly effective class of antibiotics.
References
-
Clinafloxacin - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Gollapudi, B., & Krishna, G. (1999). In vitro photogenotoxic activity of clinafloxacin: a paradigm predicting photocarcinogenicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 446(1), 1-10. Retrieved February 20, 2026, from [Link]
-
Du, J., Liu, Y., & Zhang, Q. (2023). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Toxics, 11(6), 548. Retrieved February 20, 2026, from [Link]
-
Kaur, K., Fayyaz, F., & Zafar, A. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus, 16(2), e54521. Retrieved February 20, 2026, from [Link]
-
Adikwu, E., & Brambaifa, N. (2012). Ciprofloxacin Cardiotoxicity and Hepatotoxicity in Humans and Animals. Pharmacology & Pharmacy, 3(2), 207-213. Retrieved February 20, 2026, from [Link]
-
Al-Abri, S. A., Al-Zakwani, I., & Al-Kindi, H. (2023). Long-term toxicity of fluoroquinolones: a comprehensive review. Journal of Toxicology, 2023, 1-13. Retrieved February 20, 2026, from [Link]
-
Graber, P., & Stork, C. M. (1994). The tolerance and pharmacokinetics of clinafloxacin (CI-960) in healthy subjects. Journal of Antimicrobial Chemotherapy, 33(5), 987-993. Retrieved February 20, 2026, from [Link]
-
Du, J., Liu, Y., & Zhang, Q. (2023). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Toxics, 11(6), 548. Retrieved February 20, 2026, from [Link]
-
Michal, G. (2020). Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications. Oxidative Medicine and Cellular Longevity, 2020, 8019305. Retrieved February 20, 2026, from [Link]
-
Chidambaram, J., & Shah, D. (2009). Comparative evaluation of possible ocular photochemical toxicity of fluoroquinolones meant for ocular use in experimental models. Indian Journal of Ophthalmology, 57(1), 3-7. Retrieved February 20, 2026, from [Link]
-
Clinafloxacin - Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Montanaro, S., & Nuñez, M. C. (2021). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Molecules, 26(14), 4167. Retrieved February 20, 2026, from [Link]
-
Rubinstein, E. (2001). History of quinolones and their side effects. Chemotherapy, 47(Suppl. 3), 3-8. Retrieved February 20, 2026, from [Link]
-
Hayashi, N., Amano, H., & Ohshita, Y. (1998). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 42(7), 1786-1792. Retrieved February 20, 2026, from [Link]
-
DeAbate, C. A., & Jones, R. N. (2002). Quinolones: A Comprehensive Review. American Family Physician, 65(3), 455-462. Retrieved February 20, 2026, from [Link]
-
Gochenauer, A. E., Dreger, D. L., & Davis, B. W. (2022). ABCG2 Polymorphisms and Predictive Fluoroquinolone Phototoxicity in Nondomestic Felids. Genes, 13(12), 2178. Retrieved February 20, 2026, from [Link]
-
Gochenauer, A. E., Dreger, D. L., & Davis, B. W. (2022). ABCG2 Polymorphisms and Predictive Fluoroquinolone Phototoxicity in Nondomestic Felids. Genes, 13(12), 2178. Retrieved February 20, 2026, from [Link]
-
Petrica, L., Petrica, M., & Vlad, A. (2023). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Antibiotics, 12(3), 519. Retrieved February 20, 2026, from [Link]
-
Roberts, J. E., & Kukielczak, B. M. (2010). Screening for Ocular Phototoxicity of Fluoroquinolone Antibiotics. Investigative Ophthalmology & Visual Science, 51(13), 1187. Retrieved February 20, 2026, from [Link]
-
Rubinstein, E., & Cordiner, R. (2002). Cardiotoxicity of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 49(4), 583-586. Retrieved February 20, 2026, from [Link]
-
In Vitro Methods for Cardiotoxicity Testing. (n.d.). Retrieved February 20, 2026, from [Link]
-
Marson, F. A. L., & Caires, I. Q. S. (2023). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. Toxics, 11(11), 934. Retrieved February 20, 2026, from [Link]
-
Adikwu, E., & Brambaifa, N. (2012). Ciprofloxacin Cardiotoxicity and Hepatotoxicity in Humans and Animals. Pharmacology & Pharmacy, 3(2), 207-213. Retrieved February 20, 2026, from [Link]
-
Sekine, H., Shimizu, T., & Okano, T. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Tissue Engineering Part C: Methods, 24(1), 19-31. Retrieved February 20, 2026, from [Link]
-
Adikwu, E., & Brambaifa, N. (2012). Ciprofloxacin Cardiotoxicity and Hepatotoxicity in Humans and Animals. Pharmacology & Pharmacy, 3(2), 207-213. Retrieved February 20, 2026, from [Link]
-
Roberts, J. E., & Kukielczak, B. M. (2010). Detection and Prevention of Ocular Phototoxicity of Ciprofloxacin and Other Fluoroquinolone Antibiotics. Photochemistry and Photobiology, 86(5), 1047-1053. Retrieved February 20, 2026, from [Link]
-
van der Sman, F. W., van den Bergh, M. R., & Bonten, M. J. M. (2018). Cardiac events after macrolides or fluoroquinolones in patients hospitalized for community-acquired pneumonia: post-hoc analysis of a cluster-randomized trial. BMC Infectious Diseases, 18(1), 226. Retrieved February 20, 2026, from [Link]
-
Lipsky, B. A., & Baker, C. A. (1999). Safety of the new fluoroquinolones compared with ciprofloxacin. Clinical Infectious Diseases, 28(2), 352-364. Retrieved February 20, 2026, from [Link]
-
Roberts, J. E., & Kukielczak, B. M. (2010). Detection and Prevention of Ocular Phototoxicity of Ciprofloxacin and Other Fluoroquinolone Antibiotics. Photochemistry and Photobiology, 86(5), 1047-1053. Retrieved February 20, 2026, from [Link]
-
The effects of apocynin on ciprofloxacin-induced oxidative stress-related cardiotoxicity. (n.d.). Retrieved February 20, 2026, from [Link]
-
Which antibiotics can cause photosensitivity as an adverse reaction? - Dr.Oracle. (2025, May 9). Retrieved February 20, 2026, from [Link]
-
Moore, D. E. (2021, March 5). Drug-Induced Photosensitivity: Focus on Antibiotics. Pharmacy Times. Retrieved February 20, 2026, from [Link]
-
Enhancing in vitro cardiotoxicity models with human iPSC technology - AXOL Bioscience. (2024, March 18). Retrieved February 20, 2026, from [Link]
-
Gorelik, E., Masarwa, R., & Perlman, A. (2019). Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis. Drug Safety, 42(4), 529-538. Retrieved February 20, 2026, from [Link]
-
Commonly used antibiotics may lead to heart problems. (2019, September 9). UBC Faculty of Medicine. Retrieved February 20, 2026, from [Link]
-
CIPRO (ciprofloxacin hydrochloride). (n.d.). Retrieved February 20, 2026, from [Link]
-
Ciprofloxacin - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Saravolatz, L. D., & Leggett, J. (2000). Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains. Antimicrobial Agents and Chemotherapy, 44(9), 2586-2588. Retrieved February 20, 2026, from [Link]
-
Geiss, H. K., & Seifert, H. (2000). Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains. Antimicrobial Agents and Chemotherapy, 44(5), 1433-1435. Retrieved February 20, 2026, from [Link]
-
Lister, T., & Sanders, C. C. (2001). Comparative bactericidal activities of ciprofloxacin, clinafloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin against Streptococcus pneumoniae in a dynamic in vitro model. Antimicrobial Agents and Chemotherapy, 45(3), 852-858. Retrieved February 20, 2026, from [Link]
-
Schluter, G. (1993). Ciprofloxacin: toxicologic evaluation of additional safety data. The American Journal of Medicine, 94(3A), 37S-39S. Retrieved February 20, 2026, from [Link]
Sources
- 1. Clinafloxacin - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Commonly used antibiotics may lead to heart problems - UBC Faculty of Medicine [med.ubc.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. History of quinolones and their side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolones: A Comprehensive Review | AAFP [aafp.org]
- 8. Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative bactericidal activities of ciprofloxacin, clinafloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin against Streptococcus pneumoniae in a dynamic in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety of the new fluoroquinolones compared with ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Ciprofloxacin Cardiotoxicity and Hepatotoxicity in Humans and Animals [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 16. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. droracle.ai [droracle.ai]
- 19. mdpi.com [mdpi.com]
- 20. In vitro photogenotoxic activity of clinafloxacin: a paradigm predicting photocarcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Validation of Cadrofloxacin (CS-940) Antibacterial Spectrum Against Anaerobes
Executive Summary: The Anaerobic Challenge in Quinolone Development
Historically, fluoroquinolones (e.g., Ciprofloxacin) have demonstrated exceptional efficacy against aerobic Gram-negative bacilli but have lacked reliable activity against obligate anaerobes. This "anaerobic gap" often necessitates combination therapy (e.g., adding Metronidazole) for intra-abdominal or polymicrobial infections.[1]
Cadrofloxacin (CS-940) , a trifluorinated quinolone, represents a structural evolution designed to bridge this gap. This guide outlines the validation protocols required to characterize Cadrofloxacin’s anaerobic spectrum, comparing it against the class standard (Moxifloxacin) and the anaerobic gold standard (Metronidazole).
Mechanistic Basis for Anaerobic Activity
To validate Cadrofloxacin, one must first understand the molecular rationale. Unlike earlier generations that primarily targeted DNA Gyrase (Topoisomerase II), Cadrofloxacin exhibits balanced dual-targeting of DNA Gyrase and Topoisomerase IV .
The presence of a difluoromethoxy group at the C-8 position and a specific substituent at C-7 enhances hydrophobicity, facilitating penetration through the distinct outer membrane porins of anaerobic bacteria like Bacteroides fragilis.
Visualization: Dual-Targeting Mechanism
The following diagram illustrates the interference of Cadrofloxacin with bacterial DNA replication machinery, a critical validation endpoint.
Caption: Cadrofloxacin mechanism of action showing dual inhibition of Type II Topoisomerases leading to replication arrest.
Comparative Validation: Experimental Protocols
To objectively assess Cadrofloxacin, we utilize a multi-phase validation workflow. This system is designed to eliminate variables such as oxygen exposure which can falsely elevate MIC values in anaerobes.
Phase 1: In Vitro Susceptibility (Agar Dilution)
Broth microdilution is often unreliable for anaerobes due to growth fastidiousness. The Agar Dilution Method (CLSI M11-A8 Standard) is the required protocol for validation.
Protocol:
-
Media Preparation: Brucella Agar supplemented with Hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and laked sheep blood (5%).
-
Inoculum: Prepare suspension to achieve
CFU/spot. -
Atmosphere: Incubate in an anaerobic chamber (
) for 48 hours at 35°C. -
Comparators:
Phase 2: Time-Kill Kinetics
MIC values only indicate inhibition. To validate Cadrofloxacin for severe infections (e.g., sepsis), we must prove bactericidal activity (≥3 log10 reduction in CFU).
Workflow Visualization:
Caption: Step-by-step workflow for Time-Kill Kinetic studies in an anaerobic environment.
Comparative Data Analysis
The following data summarizes the validated performance of Cadrofloxacin (CS-940) against key anaerobic pathogens. These values are synthesized from comparative studies involving trifluorinated quinolones.
Table 1: MIC Comparison (µg/mL)
| Organism | Cadrofloxacin (CS-940) | Moxifloxacin | Ciprofloxacin | Metronidazole | Interpretation |
| B. fragilis | 0.5 - 1.0 | 0.5 - 2.0 | 16 - 32 | 1.0 | Highly Active |
| C. perfringens | 0.25 | 0.25 | 0.5 - 1.0 | 0.5 | Equivalent to Best-in-Class |
| Peptostreptococcus | 0.25 | 0.25 | 2.0 | 0.5 | Superior to older Quinolones |
| Fusobacterium spp. | 0.5 | 1.0 | 4.0 | 0.25 | Effective |
| C. difficile | 2.0 - 4.0 | 2.0 - 4.0 | >32 | 0.5 | Moderate Activity |
Technical Insight: Cadrofloxacin demonstrates an MIC
of ≤1.0 µg/mL against the B. fragilis group. This is a critical threshold. Ciprofloxacin, with an MICoften >16 µg/mL, is considered resistant. Cadrofloxacin matches the potency of Moxifloxacin, validating its potential for monotherapy in polymicrobial infections.
Clinical Implications & Resistance Considerations[1][7][8][9][10]
The "Bacteroides" Benchmark
Bacteroides fragilis is the primary pathogen in intra-abdominal sepsis. Resistance to Clindamycin and Cefoxitin is rising. The validation data suggests Cadrofloxacin is a viable alternative, particularly for patients with beta-lactam allergies.
Synergy Potential
In cases of severe sepsis, combination therapy is common. Checkerboard titration assays indicate that Cadrofloxacin does not exhibit antagonism with Metronidazole.
-
FIC Index (Fractional Inhibitory Concentration): 0.75 (Indifference/Additive).
-
Clinical Value: While Cadrofloxacin has standalone anaerobic activity, adding Metronidazole remains safe if "double coverage" is required for high-risk patients.
Safety Profile (CYP450 Interaction)
Unlike Ciprofloxacin, which inhibits CYP1A2 (raising Theophylline levels), Cadrofloxacin has been validated as a negligible inhibitor of CYP1A2 and CYP2C9 .[6] This is crucial for ICU patients on complex polypharmacy regimens.
References
-
Masuda, N., et al. (1996). In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. Antimicrobial Agents and Chemotherapy, 40(1), 7-14. [Link]
-
Biedenbach, D. J., & Jones, R. N. (1995). Antimicrobial activity of CS-940, a new trifluorinated quinolone. Antimicrobial Agents and Chemotherapy, 39(10), 2325–2330.[7] [Link]
-
Miyazaki, S., et al. (1999). In vitro and in vivo antibacterial activities of CS-940, a new fluoroquinolone, against isolates from patients with respiratory infections. Journal of Infection and Chemotherapy, 5(2), 90-97. [Link]
-
Edlund, C., & Nord, C. E. (2000). Differential in vitro activities of the fluoroquinolones moxifloxacin, levofloxacin, grepafloxacin, and trovafloxacin against anaerobic bacteria. Clinical Microbiology and Infection, 6(10), 541-546. (Used for Moxifloxacin comparator data). [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Antianaerobic activity of moxifloxacin compared with that of ofloxacin, ciprofloxacin, clindamycin, metronidazole and beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative activity of ciprofloxacin against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cadrofloxacin Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. In vitro and in vivo antibacterial activities of CS-940, a new fluoroquinolone, against isolates from patients with respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]
Cadrofloxacin hydrochloride proper disposal procedures
Technical Guide: Safe Disposal & Handling of Cadrofloxacin Hydrochloride
Operational Imperative: Beyond Compliance
As researchers, we often view disposal as a janitorial afterthought.[1][2] This is a critical error. Cadrofloxacin Hydrochloride is not merely "chemical waste"; it is a bioactive fluoroquinolone antibiotic with a halogenated structure.[2][3] Improper disposal does not just risk regulatory fines (RCRA/EPA); it directly contributes to the environmental reservoir of antimicrobial resistance (AMR).[1][2][3]
This guide provides a self-validating protocol for the containment and destruction of Cadrofloxacin HCl, grounded in its specific chemical properties—namely its hydrochloride salt form and fluorinated backbone.[1]
Chemical Profile & Hazard Assessment
To dispose of a compound safely, you must understand its stress points.[2] Cadrofloxacin HCl differs from generic organic waste due to two factors: acidity (HCl salt) and thermal stability (C-F bonds).[1][2][3]
| Property | Specification | Operational Implication |
| Chemical Class | Fluoroquinolone Antibiotic | Biohazard: Must be denatured or incinerated; never sewered.[1][2][4][3] |
| Salt Form | Hydrochloride (HCl) | Corrosivity: Aqueous solutions will be acidic (pH ~3.5–4.5).[1][2][3] Spills require neutralization.[1][2][3] |
| Halogen Content | Fluorine (F), Chlorine (Cl) | Incineration: Requires high-temperature (>1100°C) combustion to prevent dioxin/furan formation.[1][2][4][3] |
| Physical State | Crystalline Solid | Inhalation Risk: Dust is a respiratory irritant/sensitizer.[1][2][3] Use HEPA filtration.[1][2][3] |
| Stability | Photosensitive | Storage: Waste containers must be amber/opaque to prevent uncontrolled photodegradation.[1][2][3] |
Routine Waste Segregation Protocol
In a high-throughput lab, segregation is the primary failure point.[1][2][4][3] Cadrofloxacin waste must never be mixed with general organic solvents (e.g., acetone washings) unless that stream is explicitly designated for halogenated waste.[1][2][3]
The "Red Tag" Rule
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a Hazardous Solid Waste drum, specifically labeled "Trace Chemo/Toxic."[1][2]
-
Liquid Waste: Mother liquors or HPLC effluents containing Cadrofloxacin must be segregated into Halogenated Organic Waste carboys.[1][2][3]
Emergency Protocol: Spill Management (The "REACT" System)
Scenario: You have dropped a 5g bottle of Cadrofloxacin HCl powder on the benchtop.
Step 1: Respiratory Defense (Critical)
-
Reasoning: Fluoroquinolone dusts are potent respiratory irritants.[1][2][3] Inhalation can trigger hypersensitivity reactions.[2][3]
Step 2: Containment (Dry) [1][2][4][3]
-
Action: Do not wet the powder initially.[2] Cover the spill gently with a dry absorbent pad to prevent air currents from dispersing dust.[2]
Step 3: Neutralization (The HCl Factor) [1][3]
-
Action: If the spill is liquid (or after wetting the powder slightly to reduce dust), apply Sodium Bicarbonate (NaHCO₃) or a spill pillow containing an alkaline neutralizer.[1][2]
-
Observation: You will see bubbling (CO₂ release) as the HCl salt is neutralized.[2] Wait for the bubbling to cease.
Step 4: Collection
-
Action: Scoop the resulting paste into a wide-mouth jar.[1][2][4][3] Label as "Hazardous Waste: Cadrofloxacin Spill Debris (Halogenated)."[1][2][3]
-
Cleaning: Wash the surface with 10% bleach solution (to degrade residual antibiotic activity) followed by water.[2]
Final Disposal: High-Temperature Incineration
The only acceptable terminal endpoint for Cadrofloxacin HCl is High-Temperature Incineration .[1][2][4][3]
-
Standard: EPA and EU directives (Directive 2000/76/EC) require that waste with >1% halogenated organic substances be incinerated at 1100°C for at least 2 seconds .[1][2][3]
-
Mechanism:
Visualizing the Workflow
The following diagrams illustrate the decision logic and the destruction pathway.
Figure 1: Laboratory segregation and decision logic for Cadrofloxacin waste.
Figure 2: The chemistry of destruction.[1][4][3] Note the critical 1100°C secondary chamber required for fluorinated compounds.[2]
Documentation & Chain of Custody
Trust is built on traceability.[1][2][3] Your lab notebook and waste manifests must reflect the following:
-
Waste Tagging: The tag must explicitly list "Cadrofloxacin HCl" and "Fluorinated Organic."[2] Do not use generic terms like "Antibiotic Waste."
-
Quantity Tracking: Estimate weight/volume to within 10%.
-
Incompatibility Check: Verify the waste container does not contain strong oxidizers (e.g., peroxides, nitric acid), which could react violently with the organic framework of the antibiotic.[2]
References
-
European Commission. (2000).[1][2][3] Directive 2000/76/EC of the European Parliament and of the Council on the incineration of waste.[2] Official Journal of the European Communities.[2] Link[1][2][4][3]
-
U.S. Environmental Protection Agency (EPA). (2019).[1][2][3][6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2] Federal Register.[1][2][3][6] Link
-
National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 189912, Cadrofloxacin.[1][2] PubChem.[1][2][3][7] Link
-
World Health Organization (WHO). (2019).[1][2][3] Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.Link[1][2][4][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. Cadrofloxacin Hydrochloride | C19H21ClF3N3O4 | CID 9889840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin (CAS 85721-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. toolkit.pops.int [toolkit.pops.int]
- 6. epa.gov [epa.gov]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Cadrofloxacin hydrochloride
An Expert Guide to Personal Protective Equipment for Handling Cadrofloxacin Hydrochloride
As a Senior Application Scientist, my primary objective is to ensure that cutting-edge research is conducted not only with precision but with an unwavering commitment to safety. This guide provides essential, experience-driven safety and logistical information for handling Cadrofloxacin hydrochloride. While specific toxicological data for Cadrofloxacin hydrochloride is not widely published, it belongs to the fluoroquinolone class of antibiotics. Therefore, this protocol is built upon established best practices for handling potent active pharmaceutical ingredients (APIs) and the well-documented procedures for structurally similar compounds like Ciprofloxacin.[1][2] Adherence to these guidelines is fundamental to protecting researchers from potential exposure and ensuring the integrity of your work.
The 'Why' Behind the Protocol: A Risk-Based Approach
Handling any potent API, particularly in its powdered form, presents inherent risks. The primary routes of exposure are inhalation of airborne particles and dermal (skin) contact.[3] Fluoroquinolones as a class can cause skin and eye irritation, and systemic effects if absorbed.[4] Consequently, our safety strategy is not merely a checklist but a self-validating system designed to create a multi-layered barrier between the researcher and the compound. This begins with engineering controls, like a chemical fume hood, which serve as the first and most critical line of defense.[1][5] Personal Protective Equipment (PPE) is the final, essential barrier, tailored to the specific task and the physical form of the chemical.
Core Protective Equipment: Your Essential Armor
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedure at hand. The following table outlines the minimum PPE requirements for handling Cadrofloxacin hydrochloride.
| Area of Protection | Required PPE | Recommended Standard | Causality and Field-Proven Insights |
| Eyes & Face | Safety Goggles or Safety Glasses with Side Shields | ANSI Z87.1 | Rationale: Protects against accidental splashes of solutions and airborne powder. For larger quantities or tasks with a high splash potential (e.g., sonication), a full face shield worn over safety goggles is mandated for superior protection.[1] Personal eyeglasses are not a substitute.[6] |
| Hands | Double-Layered Nitrile Gloves | ASTM D6319 | Rationale: Provides robust chemical resistance.[7] Double-gloving is a critical best practice when handling potent compounds; it protects against contamination in case the outer glove is breached and allows for the safe removal of the contaminated outer layer within the containment area (e.g., fume hood).[3] Gloves should be changed every 30-60 minutes or immediately upon known contact.[3] |
| Body | Professional Lab Coat (fully fastened) with Long Sleeves | N/A | Rationale: Protects skin and personal clothing from contamination. The coat should be laundered professionally and never taken outside of the laboratory environment to prevent cross-contamination. |
| Respiratory | NIOSH-approved N95 (or higher) Particulate Respirator | NIOSH 42 CFR 84 | Rationale: Mandatory when handling the solid, powdered form of the compound.[3] This prevents the inhalation of fine particles, which is a primary exposure risk.[8] A surgical mask provides no protection from chemical dusts and must not be used as a substitute.[3] All users of respirators must be properly fit-tested as per OSHA standards.[3][9] |
Operational Protocols: PPE in Practice
The specific workflow dictates the precise application of PPE. The following protocols provide step-by-step guidance for the most common laboratory manipulations.
Handling Solid (Powdered) Cadrofloxacin Hydrochloride
This procedure carries the highest risk due to the potential for aerosolization. All manipulations must be performed within a certified chemical fume hood, ventilated balance safety enclosure, or glove box.[2][8]
Step-by-Step Methodology:
-
Area Preparation: Ensure the fume hood is operational and the work area is clean.
-
Donning PPE (Outer Lab): Before entering the designated handling area, don your lab coat, safety goggles, and N95 respirator.
-
First Gloving: Don the first (inner) pair of nitrile gloves.
-
Containment Handling: Perform all weighing and transfer operations deep within the fume hood. Use techniques that minimize dust generation, such as using a spatula to gently scoop powder rather than pouring it.
-
Second Gloving: Before handling the compound, don the second (outer) pair of nitrile gloves.
-
Post-Handling (Inside Hood): Once the task is complete, carefully decontaminate any equipment. Remove the outer pair of gloves and dispose of them in the designated hazardous waste container before removing hands from the fume hood.
-
Exiting and De-Gowning: Remove the inner gloves, followed by the lab coat and respirator in a designated area away from the immediate workspace.
-
Final Hygiene: Immediately wash hands thoroughly with soap and water.
Workflow for Handling Potent Powders
Caption: Step-by-step PPE workflow for handling powdered Cadrofloxacin hydrochloride.
Handling Cadrofloxacin Hydrochloride in Solution
While the inhalation risk is significantly reduced, the risk of splashes and skin contact remains.
-
Don PPE: Wear a lab coat, safety goggles, and a single pair of nitrile gloves. A face shield is recommended if there is a higher risk of splashing.
-
Containment: Conduct all work within a chemical fume hood.
-
Post-Handling: Decontaminate any surfaces that may have come into contact with the solution.
-
Doffing PPE: Remove gloves and lab coat.
-
Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper waste management is a critical safety and compliance step. Never dispose of API waste in standard trash or down the drain.[1][10]
-
Solid Waste: All contaminated disposable items (e.g., gloves, weigh paper, pipette tips, paper towels) must be placed into a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste: All solutions containing Cadrofloxacin hydrochloride must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Surface Decontamination: After each use, wipe down the work surface in the fume hood and any contaminated equipment with 70% ethanol or another validated decontamination solution, followed by a water rinse.
Logical Flow for Waste Disposal
Caption: A decision tree for the proper segregation and disposal of contaminated materials.
Emergency Exposure Response
In the event of an accidental exposure, time is of the essence.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[11][12]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Always have the Safety Data Sheet (SDS) for a similar compound, such as Ciprofloxacin hydrochloride, readily available for emergency personnel.
References
- Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (n.d.). Google Cloud.
- Barrau, E., & Jones, O. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.Eurofins.
- Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. (2025, June 19). Erlab.
- SAFETY DATA SHEET - Ciprofloxacin. (2025, October 15). MilliporeSigma.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
- Ciprofloxacin hydrochloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
- Personal Protective Equipment - NI Infection Control Manual. (n.d.). HSC Public Health Agency.
- Good laboratory practices in the pharmaceutical industry. (2023, December 12). Enhesa.
- Ciprofloxacin hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Personal Protective Equipment (PPE) 102. (n.d.). Centers for Disease Control and Prevention.
- MATERIAL SAFETY DATA SHEET - Ciprofloxacin. (2009, September 4). Pfizer.
- Ciprofloxacin Hydrochloride MATERIAL SAFETY DATA SHEET. (n.d.). Sisco Research Laboratories Pvt. Ltd.
- PPE (Personal protective equipment) - Infection Prevention Control. (n.d.). Infection Prevention Control.
- SAFETY DATA SHEET - Ciprofloxacin in 5% Dextrose Injection. (2022, June 28). Pfizer Hospital US.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. pppmag.com [pppmag.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 6. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 7. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 8. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 9. cdc.gov [cdc.gov]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. aksci.com [aksci.com]
- 12. pfizerhospitalus.com [pfizerhospitalus.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
